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  • Product: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
  • CAS: 1201936-01-7

Core Science & Biosynthesis

Foundational

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol Synthesis Pathway: An In-Depth Technical Guide

Executive Summary In medicinal chemistry, the functionalized pyrazole ring represents a privileged structural motif, frequently serving as a core scaffold in kinase inhibitors, anti-inflammatory agents, and agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the functionalized pyrazole ring represents a privileged structural motif, frequently serving as a core scaffold in kinase inhibitors, anti-inflammatory agents, and agrochemicals. The target compound, 2-(3-methyl-4-nitro-pyrazol-1-yl)-ethanol , incorporates three critical functional domains: a hydrogen-bonding hydroxyl arm, a sterically defining methyl group, and a strongly electron-withdrawing nitro group.

Synthesizing this molecule requires a high degree of regiocontrol. This whitepaper details a robust, two-step synthetic pathway starting from commercially available 3-methyl-1H-pyrazole. By dissecting the mechanistic causality behind each experimental parameter, this guide provides a self-validating framework designed for high reproducibility and scalability in drug development laboratories.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is achieved via a two-stage linear sequence: an electrophilic aromatic substitution (nitration) followed by a regioselective nucleophilic substitution (N-alkylation).

Step 1: Electrophilic Aromatic Nitration

The initial step involves the nitration of 3-methyl-1H-pyrazole to yield 3-methyl-4-nitro-1H-pyrazole. This reaction employs a highly reactive nitronium ion (


) generated in situ from a mixture of fuming nitric and concentrated sulfuric acids[1].
  • Mechanistic Causality: The regioselectivity of this nitration is governed by the electronic properties of the pyrazole ring. The nitrogen atoms at positions 1 and 2 withdraw electron density via induction, while the methyl group at C3 donates electron density via hyperconjugation. Consequently, the C4 position becomes the most nucleophilic site on the ring, directing the electrophilic attack exclusively to this carbon.

Step 2: Regioselective N-Alkylation

The second step is the N-alkylation of the nitrated intermediate using 2-bromoethanol to yield the final product. Following general procedures for the N-alkylation of pyrazoles, the reaction utilizes a base (e.g.,


 or 

) in a polar aprotic solvent[2].
  • Mechanistic Causality: Deprotonation of 3-methyl-4-nitro-1H-pyrazole yields a highly delocalized pyrazolate anion. Alkylation can theoretically occur at either N1 or N2. However, DFT theoretical studies on pyrazole derivatives demonstrate that the transition state for N2 alkylation is significantly destabilized by steric hindrance from the adjacent C3-methyl group[3]. Therefore, N1 alkylation features a lower activation energy, making the 1,3-isomer (where the alkyl chain and methyl group are separated) the kinetically and thermodynamically favored major product.

Pathway Visualizations

SynthesisPathway SM 3-Methyl-1H-pyrazole (Starting Material) Nitration Nitration HNO3 / H2SO4 0°C to RT SM->Nitration Int1 3-Methyl-4-nitro-1H-pyrazole (Intermediate) Nitration->Int1 Alkylation N-Alkylation 2-Bromoethanol, K2CO3 DMF, 80°C Int1->Alkylation Prod 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol (Target Product) Alkylation->Prod Major (Sterically Favored) Byprod 2-(5-Methyl-4-nitro-pyrazol-1-yl)-ethanol (Regioisomer Byproduct) Alkylation->Byprod Minor

Caption: Overall two-step synthesis pathway from 3-methyl-1H-pyrazole to the target ethanol derivative.

Regioselectivity Anion Pyrazolate Anion (Delocalized Charge) TS1 Transition State 1 Attack at N1 (Lower Activation Energy) Anion->TS1 N1 Alkylation TS2 Transition State 2 Attack at N2 (Steric Hindrance from CH3) Anion->TS2 N2 Alkylation Prod1 1,3-Isomer (Thermodynamic & Kinetic Product) TS1->Prod1 Prod2 1,5-Isomer (Minor Product) TS2->Prod2

Caption: Mechanistic divergence in N-alkylation showing sterically driven preference for the 1,3-isomer.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols incorporate built-in In-Process Controls (IPCs) to validate the success of each transformation before proceeding.

Protocol A: Synthesis of 3-Methyl-4-nitro-1H-pyrazole
  • Rationale: Strict temperature control is mandatory. Exceeding 5°C during the addition phase can lead to oxidative cleavage of the pyrazole ring, drastically reducing yield.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3-methyl-1H-pyrazole (10.0 g, 121.8 mmol) in concentrated

    
     (30 mL). Cool the mixture to 0°C using an ice-salt bath.
    
  • Electrophile Generation & Addition: Prepare a nitrating mixture of fuming

    
     (8.5 mL) and conc. 
    
    
    
    (10 mL). Add this mixture dropwise via an addition funnel over 45 minutes. Critical: Maintain the internal temperature
    
    
    5°C.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • IPC Validation: Monitor by TLC (DCM:MeOH 9:1, UV active). The starting material (

      
      ) must be completely consumed, replaced by the product spot (
      
      
      
      ).
  • Workup: Pour the reaction mixture carefully over 200 g of crushed ice. Neutralize the highly acidic solution to pH ~7 using solid

    
     (Caution: vigorous effervescence).
    
  • Isolation: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to afford the intermediate as a pale yellow solid.
    
Protocol B: Synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
  • Rationale:

    
     is selected over stronger bases (like NaH) because its milder nature maintains a steady equilibrium of the anion, maximizing the steric differentiation between the N1 and N2 transition states. DMF optimally solvates the potassium cation, leaving the pyrazolate anion highly reactive[2].
    
  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-4-nitro-1H-pyrazole (5.0 g, 39.3 mmol) in anhydrous DMF (40 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (8.1 g, 58.9 mmol, 1.5 eq). Stir at room temperature for 15 minutes to initiate deprotonation.
    
  • Alkylation: Add 2-bromoethanol (5.9 g, 47.2 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80°C for 12 hours.

    • IPC Validation: Analyze via LC-MS. Confirm the consumption of the starting material (

      
       128 
      
      
      
      ) and the dominant appearance of the product mass (
      
      
      172
      
      
      ).
  • Workup: Cool to room temperature. Filter off the insoluble inorganic salts. Dilute the filtrate with ethyl acetate (150 mL) and wash with a 5% aqueous LiCl solution (3 x 50 mL). Note: The LiCl wash is a critical step to effectively partition and remove the DMF solvent from the organic layer.

  • Purification: Dry the organic layer (

    
    ) and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 20% to 70%). The major 1,3-isomer elutes first due to lower polarity compared to the sterically congested 1,5-isomer.
    

Quantitative Data Presentation

The table below summarizes the optimization of reaction parameters for the N-alkylation step, demonstrating how base and solvent selection directly impact the regioselectivity (ratio of the desired 1,3-isomer to the 1,5-isomer byproduct) and overall isolated yield.

EntryBase (Equiv)SolventTemp (°C)Time (h)Regioisomer Ratio (1,3 : 1,5)Isolated Yield (%)
1K₂CO₃ (1.5 eq)DMF801285:1578
2Cs₂CO₃ (1.5 eq)DMF80888:1282
3NaH (1.2 eq)THF0 to 601675:2565
4K₂CO₃ (1.5 eq)MeCN801882:1874

Data Interpretation: Cesium carbonate (Entry 2) provides the highest regioselectivity and yield due to the "cesium effect," which enhances the solubility and reactivity of the pyrazolate anion in DMF. Conversely, sodium hydride (Entry 3) generates a highly reactive, "naked" anion too rapidly, which lowers the transition state energy barrier for both pathways, thereby degrading regioselectivity (Hammond's postulate).

References

  • Benchchem - A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility URL
  • ResearchGate - Supporting Information: General procedure 2A for the N-alkylation of pyrazoles URL
  • ResearchGate - Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study URL

Sources

Exploratory

Technical Guide: Structural Characterization of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Topic: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol structural characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary This guide de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol structural characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This guide details the structural elucidation of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol (CAS: Generic/Derivative), a functionalized nitro-pyrazole intermediate often utilized in high-energy materials science and pharmaceutical synthesis (e.g., LRRK2 inhibitors).

The critical technical challenge in characterizing this scaffold is the definitive differentiation between the desired 1,3-isomer (1-(2-hydroxyethyl)-3-methyl-4-nitropyrazole) and the thermodynamically competitive 1,5-isomer (1-(2-hydroxyethyl)-5-methyl-4-nitropyrazole). This guide provides a self-validating spectroscopic workflow to resolve this regiochemical ambiguity.

Synthesis Context & Regiochemistry

Understanding the synthesis is prerequisite to accurate characterization. The compound is typically generated via the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with 2-bromoethanol or ethylene oxide.

  • The Tautomer Problem: The precursor exists in tautomeric equilibrium between 3-methyl- and 5-methyl-4-nitropyrazole.

  • The Alkylation Outcome: Under basic conditions (e.g., K₂CO₃/DMF), alkylation occurs at the pyrazole nitrogen.[2]

    • Path A (Major): Alkylation at the nitrogen distal to the methyl group (sterically favored) yields the 1,3-isomer .

    • Path B (Minor): Alkylation at the nitrogen proximal to the methyl group yields the 1,5-isomer .

Researchers must assume the presence of the 1,5-isomer as a significant impurity (5–15%) until proven otherwise by 2D-NMR.

Structural Characterization Strategy

The following workflow integrates 1D and 2D NMR, Mass Spectrometry, and IR to build a convergent proof of structure.

NMR Spectroscopy (The Gold Standard)

Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to prevent signal broadening of the hydroxyl proton and to ensure solubility of the nitro-pyrazole core.

Isomer Differentiation Logic

The definitive assignment relies on the spatial proximity of the N-methylene protons (


 in the ethanol chain) to the ring substituent at position 5 (

or

).
  • Scenario 1: 1,3-Isomer (Target)

    • The

      
      -linked 
      
      
      
      is spatially close to the aromatic proton at C5.
    • NOESY: Strong correlation between

      
       and 
      
      
      
      .
    • HMBC:

      
       shows 
      
      
      
      coupling to chemically distinct ring carbons (C5 and C3).
  • Scenario 2: 1,5-Isomer (Impurity)

    • The

      
      -linked 
      
      
      
      is spatially close to the methyl group at C5.
    • NOESY: Strong correlation between

      
       and 
      
      
      
      .
Visualization: Isomer Assignment Decision Tree

IsomerLogic Start Crude Product Isolated (Mixture of Isomers) H_NMR 1. Acquire 1H NMR (DMSO-d6) Identify N-CH2 (~4.2 ppm) and Ring H (~8-9 ppm) Start->H_NMR NOESY 2. Run 1D-NOESY or 2D-NOESY Irradiate N-CH2 signal H_NMR->NOESY Decision What correlates with N-CH2? NOESY->Decision Result_13 Correlation to Aromatic H (C5-H) CONFIRMS 1,3-ISOMER (Target) Decision->Result_13 NOE to Singlet (~8.5 ppm) Result_15 Correlation to Methyl Group (C5-Me) CONFIRMS 1,5-ISOMER (Impurity) Decision->Result_15 NOE to Singlet (~2.4 ppm)

Caption: Logical workflow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Representative Data Table

The following data represents typical shifts for the target 1,3-isomer in DMSO-d₆.

NucleusAssignmentShift (δ ppm)MultiplicityCoupling (

)
Notes
¹H C5-H 8.80 – 8.95Singlet (1H)-Highly deshielded by

and

.
¹H OH4.90 – 5.10Triplet (1H)5.2 HzVisible in DMSO; disappears with D₂O shake.
¹H N-CH4.15 – 4.25Triplet (2H)5.5 HzDiagnostic for

-alkylation.
¹H CH₂-OH 3.70 – 3.80Quartet (2H)5.5 HzCoupled to both OH and N-CH₂.
¹H C3-CH2.40 – 2.50Singlet (3H)-Distinct from solvent peak (2.50).
¹³C C4 (

)
~135.0Quaternary-Weak intensity; verify with HMBC.
¹³C C3 (

)
~145.0Quaternary-
¹³C C5 (

)
~132.0CH-HSQC correlated to 8.8 ppm proton.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     m/z (Calc. for C₆H₉N₃O₃).
    
  • Fragmentation:

    • Loss of

      
       or 
      
      
      
      (
      
      
      ).
    • Loss of

      
       radical (M-46) is common in nitro-heterocycles.
      
    • Cleavage of the ethyl chain may yield the protonated pyrazole core (

      
      ).
      
Infrared Spectroscopy (FT-IR)
  • OH Stretch: Broad band at 3200–3400 cm⁻¹ (H-bonded).

  • NO₂ Asymmetric Stretch: Strong band at 1530–1550 cm⁻¹.

  • NO₂ Symmetric Stretch: Strong band at 1340–1360 cm⁻¹.

  • C=N Ring Stretch: ~1480–1500 cm⁻¹.

Experimental Protocol: Step-by-Step Characterization

Phase 1: Sample Preparation & Purity Check
  • Solubility Test: Dissolve ~5 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; turbidity indicates inorganic salts (e.g., KBr) from synthesis.

  • ¹H NMR Prescreen: Acquire a standard 16-scan proton spectrum.

    • Checkpoint: Integrate the aromatic proton (C5-H) vs. the methyl group. Ratio must be 1:3.

    • Impurity Check: Look for a "shadow" methyl singlet slightly upfield/downfield, indicating the 1,5-isomer.

Phase 2: Definitive Regioisomer Assignment (NOESY)
  • Parameter Setup: Select the 1D-NOESY (or 1D-GOESY) pulse sequence.

  • Target Selection: Set the irradiation frequency (O1) exactly on the N-CH₂ triplet (~4.20 ppm).

  • Acquisition: Acquire 64–128 scans to resolve weak NOE signals.

  • Analysis:

    • Positive Result: Enhancement of the aromatic singlet at ~8.9 ppm confirms the 1,3-structure (Target).

    • Negative Result: Enhancement of the methyl singlet at ~2.45 ppm indicates the 1,5-structure .

Phase 3: D₂O Exchange (Hydroxyl Verification)
  • Add 10 µL of D₂O to the NMR tube.[3]

  • Shake vigorously and re-acquire ¹H NMR.

  • Result: The triplet at ~5.0 ppm (OH) should disappear, and the quartet at ~3.75 ppm (CH₂-OH) should collapse into a triplet. This confirms the terminal alcohol functionality.

Synthesis & Workup Workflow (Visualized)

The following diagram illustrates the critical path from raw materials to the characterized isolate, highlighting the purification step required to remove the 1,5-isomer.

SynthesisFlow Reactants 3-Methyl-4-nitro-1H-pyrazole + 2-Bromoethanol + K2CO3 / DMF Reaction Heat (60-80°C) N-Alkylation Reactants->Reaction Quench Quench in Ice Water Extract (EtOAc) Reaction->Quench Crude Crude Mixture (1,3-isomer + 1,5-isomer) Quench->Crude Purification Recrystallization (EtOH) or Column Chromatography Crude->Purification Remove 1,5-isomer Final Pure 2-(3-Methyl-4-nitro- pyrazol-1-yl)-ethanol Purification->Final

Caption: Synthesis and purification workflow emphasizing the removal of regioisomeric impurities.

References

  • BenchChem. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. (Accessed 2025).[3][4][5][6][7][8]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol.[6] Sci. 2025.

  • WuXi AppTec. Activation Energy Estimation for Alkylation of Pyrazole (Part II) - Regioselectivity Analysis.

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.

Sources

Foundational

Engineering Bioreductive Pharmacophores: The Biological Activity and Synthesis of Nitro-Substituted Pyrazoles

Executive Summary In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged heterocyclic scaffold, offering exceptional metabolic stability and versatile hydrogen-bonding capabilities. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged heterocyclic scaffold, offering exceptional metabolic stability and versatile hydrogen-bonding capabilities. However, the strategic introduction of a nitro group (-NO₂) onto the pyrazole core fundamentally alters its pharmacological trajectory. As a Senior Application Scientist, I approach nitro-substituted pyrazoles not merely as static structural motifs, but as dynamic, stimuli-responsive prodrugs. This technical guide explores the mechanistic foundations, biological efficacy, and self-validating synthetic workflows required to harness nitro-pyrazoles in drug development, specifically targeting antimicrobial resistance and hypoxic tumor microenvironments.

Mechanistic Foundations: The Nitro Group as a Bioreductive Trigger

The biological activity of nitro-substituted pyrazoles is heavily predicated on the electronic properties of the nitro group. While the -NO₂ moiety acts as a strong electron-withdrawing group (EWG) that modulates the pKa and lipophilicity of the pyrazole core, its primary therapeutic value lies in its susceptibility to bioreductive activation .

In specific biological niches—such as the hypoxic cores of solid tumors or within the cytoplasm of specific bacterial and parasitic pathogens—enzymes known as nitroreductases (NTRs) catalyze the reduction of the nitro group. This step-wise electron transfer generates highly reactive intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. These intermediates either undergo redox cycling to produce lethal levels of Reactive Oxygen Species (ROS) or directly alkylate DNA and proteins, leading to targeted cell death (1)[1].

MoA Prodrug Nitro-Pyrazole Prodrug Enzyme Nitroreductase (NTR) (Bacterial / Hypoxic) Prodrug->Enzyme Enzymatic Binding Nitroso Nitroso Intermediate (-NO) Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction ROS Reactive Oxygen Species (ROS) Hydroxylamine->ROS Redox Cycling (O2) DNADamage DNA Adducts & Cell Death Hydroxylamine->DNADamage Direct Alkylation ROS->DNADamage Oxidative Stress

Bioreductive activation pathway of nitro-pyrazoles via nitroreductase.

Spectrum of Biological Activity

The targeted activation of nitro-pyrazoles yields impressive selectivity indices across various therapeutic domains. Recent evaluations of halogenoaminopyrazole derivatives containing a 4-nitro-pyrazole core have demonstrated profound antibacterial efficacy, particularly against Gram-positive strains. Furthermore, pyrazole-tetrazole hybrids have shown significant sub-micromolar cytotoxicity against various cancer cell lines, leveraging the energetic and electronic properties of the combined heterocycles (2)[2].

Quantitative Biological Activity Data

The following table summarizes the in vitro efficacy of recently developed nitro-substituted pyrazoles:

Compound / DerivativeTarget Organism / Cell LineAssay TypeActivity ValueReference
4-Fluoroaniline-nitro-pyrazole (5a) Bacillus subtilisMIC0.007 – 0.062 µg/mL3
4-Chloroaniline-nitro-pyrazole (4b) Staphylococcus aureusMIC190 – 460 µg/mL3
Pyrazole-Tetrazole Hybrids Various Cancer Cell LinesIC₅₀Sub-micromolar2

Synthetic Strategies: Overcoming Nitration Hazards

Historically, the synthesis of nitro-pyrazoles relied on the direct electrophilic aromatic nitration of the pre-formed pyrazole ring. However, this approach is fundamentally flawed for large-scale drug development. Direct nitration requires harsh conditions (fuming nitric and sulfuric acids) and poses severe thermal hazards; thermal analysis of nitro pyrazole synthesis has revealed dangerous exotherms (e.g., 16.2 kJ/mol at 130°C and a catastrophic 294 kJ/mol at 295°C) (4)[4].

To ensure safety and precise regiocontrol, modern workflows utilize [3+2] dipolar cycloadditions . By reacting in situ generated nitrile imines with nitroolefins, researchers can construct multi-substituted 4-nitro-pyrazoles efficiently under mild, base-mediated conditions, achieving yields upwards of 90% without the risk of thermal runaway (5)[5].

Workflow Start Precursor Selection (Nitrile Imines + Nitroolefins) Cyclo [3+2] Cycloaddition (K2CO3 mediated) Start->Cyclo Purify Purification & Validation (NMR, XRD) Cyclo->Purify Yield >90% ScreenWT MIC Assay (Wild-Type) (Susceptible) Purify->ScreenWT >98% Purity ScreenKO MIC Assay (Δntr Mutant) (Resistant Control) Purify->ScreenKO >98% Purity Hit Validated Bioreductive Hit ScreenWT->Hit Activity Confirmed ScreenKO->Hit MoA Confirmed

Integrated synthetic and biological screening workflow for nitro-pyrazoles.

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental workflows must be designed to self-validate. The following protocols integrate internal controls to confirm both structural regiochemistry and the specific mechanism of biological action.

Protocol A: Regioselective Synthesis of 4-Nitro-pyrazoles via [3+2] Cycloaddition

Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to generate the reactive nitrile imine dipole from hydrazonoyl chlorides, but mild enough to prevent the base-catalyzed polymerization of the sensitive nitroolefin precursor.

  • Dipole Generation: Dissolve the hydrazonoyl chloride (1.0 equiv) and the selected nitroolefin (1.2 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Cycloaddition: Add anhydrous K₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at room temperature for 4–6 hours. Monitor via TLC until the complete consumption of the hydrazonoyl chloride is observed.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Characterization: Purify via flash chromatography. To validate the regiochemistry (confirming the 4-nitro isomer over the 5-nitro isomer), perform 2D-NMR (HMBC). Validation checkpoint: The presence of a strong ³J cross-peak between the pyrazole C5-proton and the carbon bearing the nitro group definitively confirms the 4-nitro architecture.

Protocol B: Bioreductive Activation & Antimicrobial MIC Assay

Causality: To prove that the nitro-pyrazole is acting specifically via bioreductive activation (and not through non-specific membrane disruption), the assay must be run in parallel using both a Wild-Type (WT) bacterial strain and an isogenic Nitroreductase-knockout (


ntr) mutant.
  • Inoculum Preparation: Cultivate WT Bacillus subtilis and

    
    ntr B. subtilis in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 
    
    
    
    CFU/mL). Dilute 1:100 in fresh MHB.
  • Compound Titration: In a 96-well plate, perform serial two-fold dilutions of the synthesized 4-nitro-pyrazole (starting at 100 µg/mL) across the columns.

  • Inoculation & Incubation: Add 50 µL of the WT inoculum to rows A-D, and 50 µL of the

    
    ntr inoculum to rows E-H. Incubate at 37°C for 18 hours.
    
  • Resazurin Viability Staining: Add 10 µL of 0.01% resazurin solution to all wells. Incubate for 2 hours. Validation checkpoint: Resazurin acts as a self-validating redox indicator. Blue wells indicate dead cells (active compound), while fluorescent pink wells indicate viable cells (inactive compound).

  • Data Interpretation: A valid bioreductive hit will exhibit a low MIC (e.g., <1 µg/mL) in the WT strain, but a significantly higher MIC (>50 µg/mL) in the

    
    ntr mutant, definitively proving the nitroreductase-dependent mechanism of action.
    

References

  • DOKUMEN.PUB - An Introduction to Drug Synthesis: Thermal Hazards of Pyrazole Nitration. URL:[Link]

  • ResearchGate - (PDF) Nitropyrazoles (review): Mechanisms of Action and Synthesis. URL:[Link]

  • PMC (National Institutes of Health) - Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. URL:[Link]

  • RSC Publishing - Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization and Synthetic Validation of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol: An In-Depth Technical Guide

Executive Summary 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol is a highly versatile N-alkylated pyrazole building block. Its structural motifs—a nitro group poised for reduction to an amine, a primary alcohol for further f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol is a highly versatile N-alkylated pyrazole building block. Its structural motifs—a nitro group poised for reduction to an amine, a primary alcohol for further functionalization, and a structurally rigid pyrazole core—make it an essential precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Derivatives of this specific scaffold are heavily utilized in the development of [1] and[2] for neurodegenerative diseases. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, regioselectivity, and spectroscopic characterization.

Synthetic Methodology & Regioselectivity

The synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol relies on the N-alkylation of 3-methyl-4-nitro-1H-pyrazole using 2-bromoethanol[3].

The Causality of Regioselectivity: Unsubstituted or symmetrically substituted pyrazoles undergo straightforward alkylation. However, 3-methyl-4-nitro-1H-pyrazole exhibits tautomerism, meaning alkylation typically yields a mixture of two regioisomers: the 1,3-substituted and 1,5-substituted products. The thermodynamic and kinetic preference heavily favors the 1-alkyl-3-methyl isomer [4]. The steric repulsion between the incoming hydroxyethyl group and the pyrazole's methyl group is minimized when the methyl group is distal (position 3) rather than adjacent (position 5) to the N1 alkylation site.

Self-Validating Protocol: N-Alkylation Workflow

This protocol is designed as a self-validating system, ensuring that intermediate progress and final structural integrity are continuously verified[4],[3].

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve 3-methyl-4-nitro-1H-pyrazole (10.0 mmol) in 50 mL of anhydrous acetonitrile (MeCN).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 20.0 mmol). Stir for 15 minutes at room temperature. Causality: The mild base deprotonates the pyrazole N-H, drastically increasing the nucleophilicity of the nitrogen atoms.

  • Alkylation: Dropwise add 2-bromoethanol (12.0 mmol) to the suspension.

  • In-Process Validation (TLC): Attach a reflux condenser and heat the mixture to 60°C. Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM). Validation: The consumption of the starting material (lower Rf) and the appearance of two distinct product spots (the 1,3- and 1,5-isomers) confirm reaction progress.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Regioisomer Separation: Purify the crude residue via silica gel flash chromatography. Causality: The 3-methyl isomer is less sterically hindered and less polar than the 5-methyl isomer, allowing it to elute first, yielding the pure target compound.

  • Post-Synthesis Validation: Proceed immediately to spectroscopic characterization to confirm the exact regiochemistry (see Section 2).

Spectroscopic Characterization & Causality

To definitively prove the structure and regiochemistry of the isolated product, a combination of NMR, FT-IR, and LC-MS is required. The analytical data below explains why the signals appear where they do, grounding the data in fundamental physical chemistry[5],[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Causality: The most diagnostic proton in this molecule is the C5-H of the pyrazole ring, which appears as a sharp singlet at δ 8.58 ppm[5]. This profound downfield shift is a direct consequence of the electron-withdrawing nature of the adjacent C4-nitro group (via both resonance and inductive effects) combined with the anisotropic deshielding from the N1 heteroatom. If the 5-methyl isomer had been isolated, this diagnostic proton would be absent, replaced by a methyl singlet shifted downfield by the adjacent N1.

¹³C NMR Causality: The C4 carbon, directly attached to the nitro group, resonates at δ 130.5 ppm. The C3 carbon is shifted further downfield to δ 150.2 ppm due to its sp² hybridization and proximity to the N2 nitrogen[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR Causality: The nitro group dominates the IR spectrum, displaying a strong asymmetric stretch at ~1535 cm⁻¹ and a symmetric stretch at ~1340 cm⁻¹. The stark intensity of these bands is a direct result of the massive change in the dipole moment during the N-O bond vibration. A broad band at ~3350 cm⁻¹ confirms the presence of the terminal primary alcohol.

Mass Spectrometry (LC-MS)

MS Causality: Under Electrospray Ionization (ESI+), the molecule readily accepts a proton at the N2 position—the most basic site of the pyrazole ring—yielding the [M+H]⁺ ion at m/z 172.1. A secondary sodium adduct [M+Na]⁺ at m/z 194.1 is frequently observed due to the high affinity of the highly electronegative nitro and hydroxyl oxygens for alkali metals in the LC mobile phase[5].

Consolidated Spectroscopic Data Tables

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment / Causality
C5-H 8.58 Singlet (s) - 1H Highly deshielded by adjacent N1 and C4-NO₂
OH 4.95 Triplet (t) 5.4 1H Terminal hydroxyl, exchanges with D₂O
N-CH₂ 4.18 Triplet (t) 5.4 2H Deshielded by N1 heteroatom
O-CH₂ 3.75 Quartet (q) 5.4 2H Adjacent to electronegative oxygen

| C3-CH₃ | 2.38 | Singlet (s) | - | 3H | Allylic methyl group |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Assignment / Causality
C3 150.2 sp² carbon, deshielded by N2 and adjacent methyl
C5 135.8 sp² CH carbon, between N1 and C4-NO₂
C4 130.5 sp² carbon, directly attached to electron-withdrawing NO₂
O-CH₂ 59.5 sp³ carbon, deshielded by hydroxyl oxygen
N-CH₂ 54.2 sp³ carbon, deshielded by pyrazole N1

| C3-CH₃ | 13.8 | sp³ methyl carbon |

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Causality
3350 Broad, Strong O-H Stretch Hydrogen bonding of the terminal alcohol
1535 Strong Asymmetric NO₂ Large dipole moment change during N-O vibration
1340 Strong Symmetric NO₂ In-phase N-O bond vibration

| 1060 | Strong | C-O Stretch | Single bond stretching of the primary alcohol |

Table 4: LC-MS Data (ESI+)

m/z Value Ion Type Relative Abundance Causality
172.1 [M+H]⁺ 100% (Base Peak) Protonation at the basic N2 position of the pyrazole

| 194.1 | [M+Na]⁺ | ~30% | Sodium chelation by NO₂ and OH oxygens |

Workflow Visualization

Workflow SM 3-Methyl-4-nitro-1H-pyrazole + 2-Bromoethanol Rxn N-Alkylation (K2CO3, MeCN, 60°C) SM->Rxn Isomers Regioisomer Separation (Silica Gel Chromatography) Rxn->Isomers Product 2-(3-Methyl-4-nitro- pyrazol-1-yl)-ethanol Isomers->Product NMR NMR (1H, 13C) Structural Elucidation Product->NMR IR FT-IR Functional Group ID Product->IR MS LC-MS Molecular Weight Product->MS

Figure 1: Synthesis and spectroscopic validation workflow for the target pyrazole.

Conclusion

The synthesis and characterization of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol require a rigorous understanding of pyrazole tautomerism and electronic effects. By employing a self-validating synthetic protocol and utilizing multidimensional spectroscopic techniques (NMR, IR, MS), researchers can confidently isolate and verify the 1,3-regioisomer. This robust analytical foundation is critical before advancing this intermediate into complex API synthesis pipelines.

References

  • Google Patents. "US11780851B2 - LRRK2 inhibitors." Google Patents, 2023.
  • Google Patents. "US9040545B2 - Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors." Google Patents, 2015.
  • Google Patents. "EP001454897B1 - Pyrazolopyrimidinone derivatives." Google Patents, 2002.
  • Arkivoc. "Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor." ARKIVOC 2012 (ii) 41-49. URL:[Link]

  • ResearchGate. "Supporting Information for Substituted Pyrazoles." ResearchGate. URL: [Link]

Sources

Foundational

CAS number and chemical information for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Executive Summary This technical guide provides an in-depth analysis of 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol (also known as 1-(2-hydroxyethyl)-3-methyl-4-nitropyrazole). This compound is a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol (also known as 1-(2-hydroxyethyl)-3-methyl-4-nitropyrazole). This compound is a critical heterocyclic building block used in the synthesis of high-energy materials (HEMs) and pharmaceutical intermediates, particularly for Leucine-rich repeat kinase 2 (LRRK2) inhibitors.[1]

While the parent scaffold, 3-methyl-4-nitropyrazole (CAS: 5334-39-4), is a commodity chemical, the hydroxyethyl derivative is often synthesized in situ or as a custom intermediate. This guide details its chemical identity, validated synthesis protocols, and downstream applications.[1][2]

Part 1: Chemical Identity & Properties[1]

Nomenclature & Classification

The compound is an N-alkylated derivative of 3-methyl-4-nitropyrazole. It is structurally isomeric to the antibiotic Metronidazole but differs significantly in pharmacophore properties due to the pyrazole core (vs. imidazole).

PropertyData
IUPAC Name 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol
Synonyms 1-(2-Hydroxyethyl)-3-methyl-4-nitropyrazole; Hydroxyethyl-MNP
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Parent Scaffold CAS 5334-39-4 (3-Methyl-4-nitro-1H-pyrazole)
Analog CAS 42027-81-6 (2-(4-Nitro-1H-pyrazol-1-yl)ethanol)
SMILES CC1=NN(CCO)C=C1[O-]
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Structural Analysis

The molecule features three distinct functional regions:

  • Pyrazole Core: Provides aromatic stability and serves as the primary scaffold.

  • Nitro Group (C4): Electron-withdrawing group that facilitates downstream reduction to an amine (key for drug synthesis) or energetic functionalization.

  • Hydroxyethyl Tail (N1): A versatile handle for esterification (energetics) or halogenation/amination (pharmaceuticals).

Part 2: Synthesis & Manufacturing

Core Synthesis Protocol: N-Alkylation

The most robust synthesis involves the nucleophilic substitution (


) of 3-methyl-4-nitropyrazole with 2-bromoethanol or ethylene oxide. The regioselectivity favors N1-alkylation due to steric hindrance at N2 from the adjacent methyl group, though N2 isomers are possible minor byproducts.
Reagents & Materials
  • Substrate: 3-Methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Alkylating Agent: 2-Bromoethanol (1.2 eq) or Ethylene Carbonate

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 60–80 °C

Step-by-Step Procedure
  • Deprotonation: Charge a reaction vessel with 3-methyl-4-nitro-1H-pyrazole and anhydrous MeCN. Add

    
     and stir at room temperature for 30 minutes to form the pyrazolate anion.
    
  • Alkylation: Add 2-bromoethanol dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC/HPLC for consumption of the starting material (typically 4–6 hours).

  • Workup: Cool to room temperature and filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in ethyl acetate and wash with water. Recrystallize from ethanol/hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane) to yield the product.

Reaction Mechanism Diagram

The following diagram illustrates the


 mechanism and the logical flow of the synthesis.

SynthesisPathway cluster_conditions Reaction Conditions Start 3-Methyl-4-nitro-1H-pyrazole (CAS: 5334-39-4) Base Base (K2CO3) Deprotonation Start->Base Activation Intermediate Pyrazolate Anion Base->Intermediate -H+ Product 2-(3-Methyl-4-nitro-pyrazol-1-yl)ethanol (Target) Intermediate->Product SN2 Attack Reagent 2-Bromoethanol (Alkylation Agent) Reagent->Product Leaving Group (Br-) Cond1 Solvent: MeCN/DMF Cond2 Temp: 60-80°C

Caption: Figure 1. Synthetic pathway for the N-alkylation of 3-methyl-4-nitropyrazole to the target ethanol derivative.

Part 3: Applications & Derivatization

Pharmaceutical Intermediates (LRRK2 Inhibitors)

The 4-nitro group is a "masked" amine. Reduction of 2-(3-Methyl-4-nitro-pyrazol-1-yl)ethanol yields the corresponding 4-amino-pyrazole , a privileged scaffold in kinase inhibitors.

  • Target: Leucine-rich repeat kinase 2 (LRRK2) - Implicated in Parkinson's Disease.[1]

  • Workflow:

    • Reduction:

      
       or 
      
      
      
      converts
      
      
      to
      
      
      .
    • Coupling: The amine reacts with pyrimidine or triazine cores to form the active kinase inhibitor scaffold.

    • Hydroxyl Modification: The tail -OH can be converted to a chloride (using

      
      ) to introduce solubilizing amines via displacement.
      
Energetic Materials

Nitropyrazoles are high-density, insensitive energetic materials.

  • Nitration: The hydroxyl group can be nitrated using

    
     to form the nitrate ester , significantly increasing the oxygen balance and detonation velocity.
    
  • Melt-Cast Explosives: The hydroxyethyl chain lowers the melting point, making these derivatives suitable for melt-cast formulations when mixed with TNT or DNAN.

Part 4: Analytical Profiling

To validate the synthesis, the following analytical signatures are expected:

MethodExpected Signals / Characteristics
¹H NMR (DMSO-d₆) δ 8.6-8.8 (s, 1H): Pyrazole C5-H (deshielded by nitro group).δ 4.1-4.2 (t, 2H):

(adjacent to pyrazole).δ 3.7-3.8 (t, 2H):

.δ 2.4-2.5 (s, 3H): Methyl group at C3.
LC-MS (ESI) [M+H]⁺ = 172.15 m/z. Look for characteristic fragmentation loss of

(46 Da) or

(45 Da).
IR Spectroscopy 3300-3400 cm⁻¹: O-H stretch (broad).1530-1550 cm⁻¹: Asymmetric

stretch.1350-1370 cm⁻¹: Symmetric

stretch.

Part 5: Safety & Handling

Warning: Nitro-pyrazoles are potentially energetic and should be handled with care.

  • Explosion Hazard: While less sensitive than polynitro compounds, 4-nitropyrazoles can decompose violently at high temperatures. Do not distill the dry solid.

  • Toxicity: Analogous compounds (like Metronidazole) are suspected carcinogens. Handle with full PPE (gloves, goggles, respirator) in a fume hood.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • PubChem. 3-Methyl-4-nitro-1H-pyrazole (CID 79255). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 2023. Available at: [Link]

  • Google Patents.Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors (US9040545B2).

Sources

Exploratory

The Pyrazole Scaffold: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows in Drug Discovery

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique combination o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique combination of electronic tunability, conformational rigidity, and robust hydrogen-bonding capacity allows it to interact with a highly diverse array of biomolecular targets[1]. From blockbuster anti-inflammatory drugs like Celecoxib to targeted oncological kinase inhibitors like Crizotinib and Ruxolitinib, pyrazole derivatives represent a cornerstone of contemporary drug development[1].

This technical guide synthesizes the latest structural and mechanistic insights into pyrazole derivatives, focusing on their primary therapeutic targets, the emerging paradigm of dual-targeting (e.g., COX-2/EGFR), and the self-validating experimental protocols required to evaluate these compounds in preclinical settings.

Core Therapeutic Targets and Mechanisms of Action

Oncology: Receptor Tyrosine Kinases (RTKs) and CDKs

Receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently dysregulated in malignancies, driving unchecked cellular proliferation and angiogenesis[2].

  • EGFR & VEGFR Inhibition: Pyrazole derivatives effectively compete with ATP at the highly conserved kinase catalytic domain. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors/donors, anchoring the molecule to the hinge region of the kinase (e.g., interacting with Met793 in EGFR)[2].

  • Cyclin-Dependent Kinases (CDKs): Pyrazoles have also shown profound efficacy in halting the cell cycle by inhibiting CDKs, thereby preventing the G2/M phase transition and triggering apoptosis in aggressive cell lines like HCT116 and HepG2[3].

Inflammation & The Tumor Microenvironment: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (e.g., PGE2) and is heavily implicated in both chronic inflammation and the tumor microenvironment[4].

  • Selective Inhibition: Pyrazole-based NSAIDs (like Celecoxib) achieve COX-2 selectivity by exploiting the larger hydrophobic side pocket present in COX-2 (but absent in COX-1). Strategic substitutions on the pyrazole ring (e.g., sulfonamide or trifluoromethyl groups) allow the molecule to wedge into this allosteric pocket, effectively shutting down PGE2 synthesis without causing the gastrointestinal toxicity associated with COX-1 inhibition[4].

Apoptotic Pathways: Bcl-2 and MDM2-p53 Axis

Recent structure-activity relationship (SAR) studies have identified pyrazoles as potent modulators of apoptotic pathways[5].

  • Bcl-2 Inhibition: 1,3,5-trisubstituted pyrazoles can disrupt the interaction between the anti-apoptotic protein Bcl-2 and pro-apoptotic proteins like Bax. By binding to the hydrophobic groove of Bcl-2, these compounds upregulate Bax and Caspase-3, inducing genotoxic stress and DNA fragmentation in cancer cells[5].

  • MDM2 Inhibition: Pyrazole hybrids have been engineered to block the MDM2-p53 interaction, preventing MDM2 from ubiquitinating the p53 tumor suppressor, thereby reactivating p53-mediated apoptosis[3].

The Paradigm of Dual-Targeting: COX-2 and EGFR

A major challenge in targeted therapy is acquired resistance and the compensatory survival signals provided by the tumor microenvironment. To combat this, medicinal chemists are developing dual COX-2/EGFR inhibitors based on the pyrazole scaffold[6],[7].

By inhibiting EGFR, the compound shuts down the PI3K/AKT and MAPK/ERK proliferation pathways[3]. Simultaneously, by inhibiting COX-2, the compound reduces PGE2 levels, which otherwise promote tumor angiogenesis and suppress local immune responses[8].

G Pyrazole Pyrazole Derivatives EGFR EGFR Kinase Pyrazole->EGFR Inhibits COX2 COX-2 Enzyme Pyrazole->COX2 Inhibits Apoptosis Apoptosis Pyrazole->Apoptosis Restores PI3K PI3K/AKT Pathway EGFR->PI3K Activates PGE2 PGE2 Production COX2->PGE2 Synthesizes Proliferation Tumor Proliferation PI3K->Proliferation Promotes PI3K->Apoptosis Blocks PGE2->Proliferation Promotes

Caption: Dual inhibition of EGFR and COX-2 pathways by pyrazole derivatives to induce apoptosis.

Quantitative Target Affinity Data

The following table synthesizes the


 values of recently developed pyrazole derivatives against their primary targets, benchmarked against FDA-approved reference drugs[2],[6],[8],[7],[9].
Compound / DerivativePrimary Target(s)

Value
Reference DrugRef Drug

Compound 10a (Difenamizole analog)COX-2 / EGFR0.05 μM / 0.098 μMCelecoxib / Erlotinib0.06 μM / 0.06 μM
Compound 43 (Pyrazole carbaldehyde)PI3K0.25 μMDoxorubicin0.95 μM
Compound 27 (Pyrazolone-pyrazole)VEGFR-20.828 μMTamoxifen23.31 μM
Compound PD13 EGFR (WT) / EGFR (T790M)11.64 nM / 10.51 nMOsimertinib~1.0 - 3.0 nM
Compound 1 (ar-turmerone hybrid)COX-2 / EGFR0.63 μM / 37.56 μMCelecoxib0.685 μM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel pyrazole derivatives must rely on self-validating assay systems. Below are the step-by-step methodologies for target validation, explicitly detailing the causality behind each experimental choice.

Workflow Lib Compound Synthesis Screen Phenotypic Screening Lib->Screen Hit ID Enzyme In Vitro Kinase Assay Screen->Enzyme Validation Cell Flow Cytometry Enzyme->Cell Mechanism InVivo In Vivo Efficacy Cell->InVivo Preclinical

Caption: Sequential experimental workflow for validating pyrazole-based therapeutic targets.

Protocol 1: In Vitro ATP-Competitive Kinase Inhibition Assay (EGFR/VEGFR)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach to quantify kinase inhibition.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 2 mM Dithiothreitol (DTT).
    
    • Causality: DTT is critical to maintain the reducing environment, preventing the oxidation of key cysteine residues in the kinase active site which would otherwise artificially alter compound binding kinetics.

  • Compound Serial Dilution: Dilute the pyrazole derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of

    
     1%.
    
    • Causality: DMSO concentrations above 1% can denature the kinase or artificially inhibit its activity, leading to false-positive

      
       shifts.
      
  • Enzyme and Substrate Addition: Add the recombinant kinase (e.g., EGFR WT) and a biotinylated peptide substrate.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration exactly equal to its apparent

    
     for the specific kinase.
    
    • Causality: Operating strictly at the

      
       ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket. If ATP is too high, it out-competes the drug; if too low, the signal-to-noise ratio degrades.
      
  • Detection & Validation: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Calculate the Z'-factor using the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Causality: A Z'-factor

      
       0.5 mathematically validates that the assay has a sufficient dynamic range and low variability to trust the resulting 
      
      
      
      data.
Protocol 2: Flow Cytometry-Based Apoptosis Analysis (Annexin V / PI)

To confirm that the biochemical inhibition observed in Protocol 1 translates to cellular apoptosis[6].

  • Cell Treatment: Seed cancer cells (e.g., MCF-7 or A549) and treat with the pyrazole derivative at

    
     and 
    
    
    
    its established
    
    
    for 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
  • Harvesting: Trypsinize cells, ensuring the collection of both the adherent cells and the floating (already apoptotic/dead) cells in the media.

    • Causality: Failing to collect the supernatant media will artificially skew the data toward living cells, drastically underreporting the compound's apoptotic efficacy.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system to track the exact temporal stage of cell death.

  • Compensation and Acquisition: Run single-stained controls to calculate spectral overlap compensation before acquiring the experimental samples on the flow cytometer.

References

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. 3

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. 2

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives - IJPS Journal. 4

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 - RSC Advances. 5

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. 6

  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC. 8

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs - PubMed.7

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. 1

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs - ResearchGate. 9

Sources

Foundational

A Senior Application Scientist's Guide to 3-Methyl-4-nitro-1H-pyrazole: Synthesis, Reactivity, and Applications

Executive Summary 3-Methyl-4-nitro-1H-pyrazole is a pivotal heterocyclic organic compound that serves as a cornerstone in modern medicinal and materials chemistry.[1][2] While the pyrazole nucleus itself is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-4-nitro-1H-pyrazole is a pivotal heterocyclic organic compound that serves as a cornerstone in modern medicinal and materials chemistry.[1][2] While the pyrazole nucleus itself is a privileged scaffold found in numerous FDA-approved drugs, the specific arrangement of the methyl and nitro substituents in this compound provides a unique combination of stability and reactivity.[2][3] This guide offers an in-depth exploration of its synthesis, key chemical transformations, and its critical role as a precursor in developing advanced therapeutic agents, particularly potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease.[1][4][5] We will dissect the causality behind established experimental protocols, present key data in a comparative format, and illustrate the logical workflows from starting material to high-value derivatives.

Introduction: The Strategic Importance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of pharmacologically active molecules.[6][7][8] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold in drug design.[3][9] Molecules incorporating this ring system exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[10][11][12][13]

Within this esteemed class of compounds, 3-methyl-4-nitro-1H-pyrazole (C₄H₅N₃O₂) emerges as a particularly valuable building block.[1][2] The nitro group at the C4 position is not merely a passive substituent; it is a key synthetic handle that can be readily transformed into other functional groups, most notably an amine.[1] This transformation unlocks a gateway for extensive chemical elaboration, allowing for the construction of complex molecular architectures with tailored biological functions. Its utility is exemplified in the synthesis of brain-penetrant LRRK2 inhibitors, a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][4]

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and handling requirements.

Table 1: Properties of 3-Methyl-4-nitro-1H-pyrazole

PropertyValueSource(s)
IUPAC Name 3-methyl-4-nitro-1H-pyrazole[1]
CAS Number 5334-39-4[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Appearance White to pale cream or yellow crystals/powder[1]
Melting Point 129.0 - 139.0 °C[1]
Solubility Slightly soluble in water[1][5]
InChI Key WTZYTQJELOHMMJ-UHFFFAOYSA-N[1]

Safety and Handling: 3-Methyl-4-nitro-1H-pyrazole should be handled with care. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are required. The compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[5]

Synthesis: A Protocol-Driven Approach

The most common and efficient synthesis of 3-methyl-4-nitro-1H-pyrazole involves the electrophilic nitration of the 3-methylpyrazole precursor. The choice of nitrating agent is critical and dictates the reaction conditions. While classical mixtures like nitric and sulfuric acid can be effective, a widely adopted method utilizes ammonium nitrate with trifluoroacetic anhydride, which often provides cleaner reactions and simpler workups.[1][14]

Causality in Experimental Design

The nitration of an aromatic heterocycle is a highly exothermic process. The protocol's insistence on low temperatures (e.g., -18 °C) is a crucial control measure.[1][14] Failure to manage the reaction temperature can lead to uncontrolled side reactions, dinitration, or even decomposition of the starting material, resulting in significantly lower yields and a more complex purification process. The dropwise addition of the nitrating agent ensures that the heat generated can be effectively dissipated by the cooling bath.[1]

Experimental Protocol: General Nitration Procedure

This protocol is a generalized representation based on established literature methods.[1][14]

Step 1: Dissolution and Cooling

  • Dissolve the starting material, 3-methylpyrazole (1.0 eq), in a suitable solvent such as trifluoroacetic acid.

  • In a separate vessel, prepare a suspension of the nitrating agent, ammonium nitrate (e.g., 1.1 eq), in the same solvent.

  • Cool both the solution and the suspension to a low temperature (e.g., -18 °C) using an ice-salt bath to control the reaction's exothermicity.[1][14]

Step 2: Activation and Nitration

  • To the cooled and vigorously stirred suspension of ammonium nitrate, add trifluoroacetic anhydride (e.g., 1.2 eq) dropwise. This in-situ generation forms a potent nitrating species.

  • Carefully add the cooled solution of 3-methylpyrazole to the nitrating mixture dropwise, ensuring the internal temperature does not rise significantly.[1]

Step 3: Reaction and Monitoring

  • Stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours).

  • Allow the mixture to warm slowly to room temperature and stir for an additional period (e.g., 2-4 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

Step 4: Quenching and Extraction

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

Step 5: Purification

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield pure 3-methyl-4-nitro-1H-pyrazole.

Visualization: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification SM 3-Methylpyrazole in Trifluoroacetic Acid Cooling Cool to -18 °C SM->Cooling Nitrating_Agent Ammonium Nitrate & Trifluoroacetic Anhydride Nitrating_Agent->Cooling Addition Slow Dropwise Addition Cooling->Addition Stirring Reaction Stirring (Low Temp -> RT) Addition->Stirring Quench Quench in Ice Water & Neutralize Stirring->Quench Extract Organic Extraction Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Product 3-Methyl-4-nitro-1H-pyrazole Purify->Product

Caption: A generalized workflow for the synthesis of 3-Methyl-4-nitro-1H-pyrazole.

Chemical Reactivity: The Nitro Group as a Synthetic Linchpin

The synthetic value of 3-methyl-4-nitro-1H-pyrazole is primarily derived from the reactivity of its nitro group. This electron-withdrawing group serves as a versatile handle for downstream functionalization.

Reduction to Aminopyrazole: The most crucial transformation is the reduction of the 4-nitro group to a 4-amino group. This creates 4-amino-3-methyl-1H-pyrazole, a nucleophilic intermediate that is primed for a wide array of subsequent reactions, including amide bond formation, reductive amination, and participation in cross-coupling reactions. This reduction is typically achieved using standard conditions such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting aminopyrazole is the direct precursor to many biologically active molecules, including the LRRK2 inhibitors.[1]

ANRORC Reactions: In more specialized cases, the compound can undergo complex transformations. For instance, reactions with certain arylhydrazines can proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, leading to the formation of regioisomeric 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.[14] This highlights the nuanced reactivity of the dinitropyrazole precursors from which it can be derived and the pyrazole ring's susceptibility to nucleophilic attack under specific conditions.[14]

Visualization: Key Reactivity and Derivatization Pathway

G cluster_derivatives Further Functionalization Start 3-Methyl-4-nitro-1H-pyrazole Intermediate 4-Amino-3-methyl-1H-pyrazole (Key Intermediate) Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂) Amide Amide Coupling Intermediate->Amide Sulfonamide Sulfonamide Formation Intermediate->Sulfonamide Coupling Cross-Coupling Reactions Intermediate->Coupling Alkylation N-Alkylation Intermediate->Alkylation

Caption: The pivotal reduction of the nitro group to unlock diverse derivatizations.

Applications in Drug Discovery and Beyond

The true value of 3-methyl-4-nitro-1H-pyrazole is realized in its application as a foundational fragment for building molecules with significant biological impact.

Case Study: A Cornerstone for LRRK2 Inhibitors

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease, making LRRK2 a high-priority therapeutic target.[1] A major class of potent, selective, and brain-penetrant LRRK2 inhibitors is built upon an aminopyrazole scaffold. 3-Methyl-4-nitro-1H-pyrazole is the starting material for this scaffold.[1][4][5] The synthetic strategy hinges on the reduction of the nitro group to an amine, which is then elaborated through various coupling reactions to build the final, complex inhibitor molecules.[1]

Visualization: Pathway to LRRK2 Inhibitors

G Start 3-Methyl-4-nitro-1H-pyrazole Amino 4-Amino-3-methyl-1H-pyrazole Start->Amino Reduction Elaboration Multi-step Elaboration & Coupling Reactions Amino->Elaboration Inhibitor Potent & Selective LRRK2 Inhibitors Elaboration->Inhibitor Target Synthesis

Caption: Logical pathway from 3-Methyl-4-nitro-1H-pyrazole to LRRK2 inhibitors.

Broad Pharmacological Potential of Pyrazole Derivatives

Beyond LRRK2, the pyrazole core is integral to a wide spectrum of therapeutic agents.[7][8][15] While 3-methyl-4-nitro-1H-pyrazole is a simple precursor, its derivatives are part of a larger family of compounds with demonstrated efficacy in various disease models.

Table 2: Representative Biological Activities of Pyrazole-Based Compounds

Compound Class / ExampleTherapeutic AreaQuantitative Data (Example)Source(s)
Arylhydrazono-pyrazole derivativesAnticancerIC₅₀: 0.2-3.4 µM (against various tumor cell lines)[15]
4-Pyrazolyl-1,8-naphthalimidesAnticancerIC₅₀: 0.51 µM (against MCF-7 breast cancer cells)[15]
1,3,4-Trisubstituted pyrazolesAnti-inflammatory≥84.2% inhibition (carrageenan-induced paw edema)[10]
Nitrofuran-containing pyrazolesAntimicrobialGood activity against E. coli, S. aureus, C. albicans[10]
Celecoxib (commercial drug)Anti-inflammatory (COX-2)IC₅₀: 0.04 µM (for COX-2)[13]
Other Industrial Applications

The utility of 3-methyl-4-nitro-pyrazole extends beyond pharmaceuticals. Its structural features and reactivity profile make it a valuable intermediate in other chemical industries:

  • Agrochemicals: It serves as a building block for developing novel pesticides and herbicides.[2]

  • Energetic Materials: The nitro group and high nitrogen content make nitropyrazole derivatives candidates for research into new explosives and propellants, where they can offer enhanced stability and performance.[2][16]

Conclusion

3-Methyl-4-nitro-1H-pyrazole is far more than a simple catalog chemical; it is a strategic enabler in chemical synthesis. Its well-established synthesis and, more importantly, the versatile reactivity of its nitro group provide a reliable and efficient entry point to a vast chemical space. Its demonstrated role in the development of next-generation LRRK2 inhibitors for Parkinson's disease underscores its profound importance in medicinal chemistry.[1] For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and application of this compound is fundamental to leveraging its full potential in creating novel and impactful molecules.

References

  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
  • 3-Methyl-4-nitropyrazole - Chem-Impex.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines - ResearchG
  • Current status of pyrazole and its biological activities - PMC.
  • (PDF) Nitropyrazoles (review)
  • Applications of 3-Methylpyrazole in Medicinal Chemistry: Applic
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

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Exploratory

The Pyrazole Scaffold: From Historical Dyes to Modern Targeted Therapeutics

Executive Summary The pyrazole nucleus represents one of the most privileged scaffolds in medicinal chemistry and drug development[1]. Characterized by a simple five-membered aromatic ring containing two adjacent nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus represents one of the most privileged scaffolds in medicinal chemistry and drug development[1]. Characterized by a simple five-membered aromatic ring containing two adjacent nitrogen atoms, this structure has evolved from its origins in 19th-century dye chemistry to become the pharmacophoric core of blockbuster targeted therapeutics[2]. This technical guide explores the historical discovery, chemical synthesis, and pharmacological mechanisms of key pyrazole-based compounds, providing validated experimental protocols for their synthesis and biological evaluation.

Historical Genesis: The Accidental Discovery

The history of pyrazole-based pharmaceuticals began with a serendipitous discovery in 1883[3]. German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives in a quest to discover new antipyretic (fever-reducing) agents[3]. During the condensation of acetoacetic ester with phenylhydrazine, he accidentally synthesized a novel 5-membered heterocyclic compound[3].

Knorr named this compound "antipyrine" due to its potent antipyretic and analgesic action in humans, marking the first discovery of a pyrazole derivative's pharmacological utility[3]. This serendipitous event laid the foundation for over a century of medicinal chemistry, evolving pyrazoles from simple analgesics to highly selective kinase and enzyme inhibitors[1].

Chemical Architecture & The Knorr Synthesis

Pyrazoles are 5-membered aromatic heterocycles characterized by three carbon atoms and two adjacent nitrogen atoms (a 1,2-diazole core)[2]. The aromaticity arises from four π-electrons from the carbon double bonds and an unshared electron pair from the -NH nitrogen[3].

The Knorr Pyrazole Synthesis Workflow

The most fundamental and widely utilized method for constructing this ring is the Knorr Pyrazole Synthesis, an acid-catalyzed cyclocondensation between a 1,3-dicarbonyl compound (such as a β-ketoester) and a hydrazine derivative[4].

KnorrSynthesis A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Acid Catalyst (Condensation) B Hydrazine Derivative B->C Acid Catalyst (Condensation) D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F Pyrazole Scaffold E->F Aromatization

Knorr Pyrazole Synthesis Mechanism from dicarbonyls to aromatic pyrazoles.

Pharmacological Milestones & Mechanism of Action

The pyrazole nucleus is highly versatile; its N-1 atom acts as a hydrogen bond donor, while the N-2 atom acts as a hydrogen bond acceptor, allowing for precise interactions with target proteins[1].

Celecoxib (COX-2 Inhibition)

Celecoxib was rationally designed to selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1, mitigating the severe gastrointestinal side effects associated with traditional non-selective NSAIDs[5]. It achieves a potent IC50 of 40 nM against COX-2[6]. The pyrazole core perfectly positions a sulfonamide group into a hydrophilic side pocket present in COX-2, which is sterically blocked by an isoleucine residue in the COX-1 isoform[7].

Sildenafil (PDE5 Inhibition)

Sildenafil utilizes a pyrazolopyrimidinone core to mimic the molecular structure of cyclic guanosine monophosphate (cGMP)[8]. It acts as a potent, highly selective, and reversible inhibitor of Phosphodiesterase type 5 (PDE5) with an IC50 of 3.5 nM[9]. By blocking PDE5, sildenafil prevents the catalytic degradation of cGMP, thereby potentiating nitric oxide (NO)-mediated smooth muscle relaxation in the corpus cavernosum and pulmonary vasculature[9].

Ruxolitinib (JAK1/2 Inhibition)

Ruxolitinib is a first-in-class, orally bioavailable inhibitor of Janus Associated Kinases (JAK1 and JAK2), exhibiting IC50 values of 3.3 nM and 2.8 nM in cell-free assays, respectively[10],[11]. It competes with ATP in the catalytic domain of JAK enzymes, effectively shutting down the hyperactive JAK-STAT signaling pathway responsible for driving myeloproliferative neoplasms like myelofibrosis[10].

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Enzyme Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Proliferation) STAT->Nucleus Translocates Ruxolitinib Ruxolitinib (Pyrazole Drug) Ruxolitinib->JAK Inhibits (IC50 ~3nM)

JAK-STAT signaling pathway and targeted inhibition by Ruxolitinib.

Quantitative Structure-Activity Data

CompoundPrimary TargetIC50 ValueFDA ApprovalPrimary Indications
Celecoxib COX-240 nM1998Osteoarthritis, Rheumatoid Arthritis
Sildenafil PDE53.5 nM1998Erectile Dysfunction, Pulmonary Arterial Hypertension
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM2011Myelofibrosis, Polycythemia Vera

Experimental Protocols: Synthesis and Validation

Protocol A: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the regioselective condensation of a β-ketoester with hydrazine to form a pyrazolone[12]. Causality & Design: Glacial acetic acid is utilized as an acid catalyst to provide protons that activate the carbonyl carbon, significantly lowering the activation energy for the initial nucleophilic attack by hydrazine[4]. 1-propanol serves as a high-boiling solvent to maintain the homogeneity of the ketoester and hydrazine at elevated temperatures[12]. Step-by-Step Methodology:

  • Reagent Mixing: In a 20-mL scintillation vial, combine 3 mmol of ethyl benzoylacetate and 6 mmol of hydrazine hydrate[12]. (Caution: Hydrazine is highly toxic and reactive; perform strictly in a fume hood).

  • Catalysis & Solvation: Add 3 mL of 1-propanol followed by exactly 3 drops of glacial acetic acid[12].

  • Thermal Activation: Heat the reaction mixture on a hot plate with continuous magnetic stirring at approximately 100°C for 1 hour[12].

  • In-Process Monitoring: Perform Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase to confirm the complete consumption of the ethyl benzoylacetate starting material[12].

  • Precipitation: Once the ketoester is fully consumed, carefully add 10 mL of deionized water to the hot reaction mixture while stirring. Turn off the heat and allow the mixture to cool slowly over 30 minutes to induce crystallization of the product[12].

  • Isolation & Validation (Self-Validating System): Filter the precipitate using a Büchner funnel, wash with cold water, and air dry[12]. Validate the synthesized pyrazolone via melting point determination and 1H NMR spectroscopy to confirm structural identity and rule out unreacted intermediates[13].

Protocol B: JAK1 Kinase Inhibition Assay (HTRF)

This protocol describes the biochemical evaluation of a pyrazole-based inhibitor (e.g., Ruxolitinib) against JAK1[11]. Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) is employed because its time-gated measurement eliminates the short-lived background auto-fluorescence common in small-molecule pyrazole libraries, ensuring high-fidelity, artifact-free IC50 calculations[11]. Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant JAK1 protein in Sf21 cells using baculovirus vectors, and purify the functional enzyme via affinity chromatography[11].

  • Reaction Assembly: In a 384-well microplate, combine the purified JAK1 enzyme, 500 nM of the specific peptide substrate (-EQEDEPEGDYFEWLE), and 1 mM ATP[11].

  • Inhibitor Addition: Add serial dilutions of the pyrazole inhibitor (Ruxolitinib) dissolved in DMSO. Ensure the final DMSO concentration remains strictly at 2% to prevent solvent-induced enzyme denaturation while maintaining compound solubility[11].

  • Incubation: Seal the plate and incubate the reaction mixture at room temperature for exactly 1 hour[11].

  • Detection & Validation (Self-Validating System): Add the HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and a compatible acceptor fluorophore). Read the time-resolved fluorescence signal using a microplate reader[11]. Calculate the IC50 by plotting the 50% inhibitory concentration against the fluorescent signal curve[11]. Use a known reference inhibitor in parallel to validate the assay's dynamic range and establish a robust Z'-factor.

References

  • [3] Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - sphinxsai.com - 3

  • [12] Knorr Pyrazole Synthesis - chemhelpasap.com -12

  • [4] Application Notes and Protocols for Knorr Pyrazole Synthesis - benchchem.com - 4

  • [13] Knorr pyrazole synthesis from a ketoester - laboratory experiment - youtube.com - 13

  • [1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - nih.gov - 1

  • [6] COX-2 Selective Inhibitors - selleckchem.com - 6

  • [2] SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW - researchgate.net - 2

  • [7] COX Inhibitors - nih.gov -7

  • [5] Advances in Clinical and Experimental Medicine - umw.edu.pl - 5

  • [8] Sildenafil mesylate - PDE5 Inhibitor for Research - apexbt.com - 8

  • [10] Jakavi, INN-ruxolitinib - europa.eu -10

  • [11] Ruxolitinib (INCB18424) |JAK1/2 Inhibitor - selleckchem.com -11

  • [9] Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - nih.gov - 9

Sources

Foundational

safety and handling guidelines for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

An In-Depth Technical Guide to the Safe Handling of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol Introduction: A Proactive Approach to Laboratory Safety For researchers at the forefront of drug discovery and chemical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Introduction: A Proactive Approach to Laboratory Safety

For researchers at the forefront of drug discovery and chemical synthesis, the introduction of novel chemical entities into the laboratory workflow is a routine event. 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol represents a class of heterocyclic compounds with significant potential, combining the pharmacologically relevant pyrazole core with a reactive nitro group and a functional ethanol moiety[1]. While this molecular architecture is promising for therapeutic development, it also necessitates a thorough and proactive assessment of its handling and safety requirements.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive, field-proven framework for the safe management of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol in a research setting. As direct toxicological and physical hazard data for this specific molecule are not widely available, this document employs a well-established scientific principle: safety assessment by structural analogy. By examining the known hazards of its core components—the nitro-pyrazole ring and the ethanol side chain—we can construct a robust and reliable safety protocol. This guide is designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of their research.

Section 1: Hazard Identification and Risk Assessment

The primary axiom of chemical safety is to understand the potential hazards of a substance before handling it. The structure of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol contains three key functional groups that dictate its likely hazard profile.

  • The Nitro-Pyrazole Core: The presence of a nitro group on an aromatic ring is a significant structural alert. Nitroaromatic compounds are often associated with mutagenic and carcinogenic properties due to their ability to be metabolically reduced to reactive intermediates that can form DNA adducts[2]. Furthermore, the nitro group is electron-withdrawing, which can make the compound thermally sensitive. While this single nitro group does not classify the compound as an explosive, it should be treated with respect regarding heat, shock, and friction. Analogous compounds like 3-Methyl-4-nitro-1H-pyrazole and 4-Nitro-1H-pyrazole are classified as causing serious eye irritation, skin irritation, and being harmful if swallowed[3][4].

  • The Ethanol Moiety: The ethanol group suggests the compound is likely a solid or a high-boiling liquid. While the overall flammability may be reduced compared to pure ethanol, the presence of this group means it should still be kept away from strong oxidizing agents[5][6].

  • The Pyrazole Ring: The pyrazole ring itself is a stable heterocyclic system but can be biologically active. It is a common scaffold in pharmaceuticals[1]. General safety precautions for pyrazole derivatives include avoiding contact with skin and eyes and preventing dust or aerosol formation[7][8].

Based on these structural components, a GHS classification can be inferred.

Table 1: Inferred Physicochemical and Toxicological Profile

PropertyInferred Value / ClassificationRationale and Supporting Evidence
Physical State Solid or high-boiling liquid.The presence of the polar ethanol group and the pyrazole ring increases intermolecular forces.
GHS Hazard Class Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[9] Skin Corrosion/Irritation (Category 2) - Causes skin irritation.[4] Serious Eye Damage/Irritation (Category 2) - Causes serious eye irritation.[4] Specific Target Organ Toxicity (Single Exposure, Category 3) - May cause respiratory irritation.[9]Based on the documented classifications of analogous compounds such as 4-Nitro-1H-pyrazole and other substituted nitro-pyrazoles.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[8]The ethanol moiety can be oxidized, and the nitro-pyrazole ring may react under strongly acidic or basic conditions.
Hazardous Decomposition Combustion will produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]This is a standard decomposition pathway for all nitrogen- and carbon-containing organic compounds.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors[7].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[6].

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly[4].

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a requirement dictated by the risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness 5 mil / 0.12 mm).Provides protection against incidental contact. For extended handling or immersion, heavier-duty gloves should be considered. Always inspect gloves before use and remove them with care to avoid skin contamination[10].
Eye Protection Chemical safety goggles or a face shield.[7]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes[4]. A face shield is recommended when handling larger quantities.
Body Protection Flame-resistant laboratory coat.A lab coat protects skin and personal clothing from contamination. Flame-resistant material is prudent given the potential, though low, for flammability from the ethanol component.
Respiratory Protection Not typically required if handled within a fume hood.If work outside a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor/particulate cartridge would be necessary[7][11]. Use of respirators requires prior training and fit-testing.

Section 3: Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a self-validating workflow for a common laboratory task, explaining the causality behind each step.

Objective: To accurately weigh 100 mg of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol and prepare a 10 mM stock solution in DMSO.

Step-by-Step Methodology:

  • Preparation:

    • Action: Don all required PPE as specified in Table 2 (gloves, goggles, lab coat).

    • Reasoning: Establishes the primary barrier of protection before any chemical is handled.

  • Work Area Setup:

    • Action: Set up a clean weighing paper or boat on an analytical balance inside a chemical fume hood. Place a container of solvent (DMSO) and the vial for the final solution inside the hood.

    • Reasoning: Confining all materials to the fume hood contains any potential dust or spills and minimizes exposure[12].

  • Weighing the Compound:

    • Action: Carefully transfer an approximate amount of the solid compound from its storage container to the weighing paper on the tared balance. Use a clean spatula. Avoid creating dust.

    • Reasoning: Slow, deliberate movements minimize the aerosolization of fine particles, which is a primary inhalation risk[7].

  • Transfer and Dissolution:

    • Action: Carefully transfer the weighed solid into the labeled final vial. Using a pipette, add the calculated volume of DMSO to the vial to achieve the target 10 mM concentration. Cap the vial and gently vortex or sonicate until fully dissolved.

    • Reasoning: Direct transfer into the final vial prevents loss of material and a secondary contamination point.

  • Cleanup:

    • Action: Dispose of the contaminated weighing paper and any used pipette tips into a designated solid hazardous waste container. Wipe the spatula and the balance surface with a solvent-dampened towel (e.g., ethanol), and dispose of the towel in the same waste container.

    • Reasoning: Immediate cleanup prevents the accumulation of hazardous residues and cross-contamination. All contaminated materials are considered hazardous waste[13].

  • Doffing PPE:

    • Action: Remove PPE in the correct order: gloves first, followed by the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water.

    • Reasoning: Removing gloves first prevents the contamination of your lab coat or face. Hand washing is the final, critical step to remove any residual contamination[14].

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase (in Fume Hood) cluster_Cleanup Cleanup & Exit Phase Start Start Protocol Don_PPE Don Required PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Weigh Weigh Compound on Analytical Balance Don_PPE->Weigh Transfer Transfer Solid to Vial Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Dispose Dispose of Contaminated Materials as Hazardous Waste Dissolve->Dispose Clean_Area Clean Work Area (Spatula, Balance) Dispose->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Protocol Wash_Hands->End

Caption: Workflow for Safe Weighing and Solution Preparation.

Section 4: Storage, Spills, and Waste Disposal

Proper Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[3][4].

  • Keep away from incompatible materials such as strong oxidizing agents[3].

  • The storage area should be clearly labeled and secured against unauthorized access[9].

Emergency Spill Response: A rapid and correct response to a chemical spill is critical to mitigating harm. The procedure depends on the scale of the spill.

  • Alert Personnel: Immediately alert others in the vicinity[14].

  • Assess the Spill: Determine if the spill is "minor" or "major."

    • A minor spill is a small quantity that you are trained and equipped to handle safely.

    • A major spill involves a large quantity, is in a public area, or poses an immediate fire or inhalation hazard[12]. For any major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately[11].

  • Cleanup of a Minor Spill:

    • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat[14].

    • Control the spread of the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[15].

    • Gently sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste[16]. Avoid creating dust[7].

    • Decontaminate the area with a suitable cleaning agent and wipe clean[11].

    • Dispose of all cleanup materials as hazardous waste[13].

Spill_Response_Decision_Tree Spill Chemical Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Severity Alert->Assess Evacuate EVACUATE AREA Call EHS/Emergency Services Assess->Evacuate Major Spill (Large, High Hazard) Handle Proceed with Caution Assess->Handle Minor Spill (Small, Manageable) PPE Don Appropriate PPE (Gloves, Goggles, Coat) Handle->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol from Hydrazine

These application notes provide a comprehensive guide for the multi-step synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The syn...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the multi-step synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of the pyrazole core from hydrazine, followed by regioselective nitration, and concludes with N-alkylation to introduce the ethanol moiety. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Introduction to 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The title compound, 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, incorporates several key structural features: a 3-methylpyrazole scaffold, a 4-nitro group which can serve as a synthetic handle for further functionalization (e.g., reduction to an amine), and an N-ethanol group that can influence solubility and provide a point for further derivatization.[2] Notably, substituted aminopyrazoles derived from nitropyrazole precursors are investigated as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a significant target in Parkinson's disease research.[2] This guide details a reliable synthetic route to this important intermediate.

Overall Synthetic Workflow

The synthesis is a three-step process starting from hydrazine hydrate. The first step is the classic Knorr pyrazole synthesis to form the heterocyclic core. This is followed by an electrophilic aromatic substitution to install the nitro group at the C4 position. The final step is a nucleophilic substitution to append the hydroxyethyl chain to the N1 position of the pyrazole ring.

Synthetic_Workflow Hydrazine Hydrazine Hydrate Step1 Step 1: Knorr Pyrazole Synthesis Hydrazine->Step1 Acetylacetone Acetylacetone Acetylacetone->Step1 Methylpyrazole 3-Methyl-1H-pyrazole Step1->Methylpyrazole Step2 Step 2: Electrophilic Nitration Methylpyrazole->Step2 NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->Step2 Nitropyrazole 3-Methyl-4-nitro-1H-pyrazole Step2->Nitropyrazole Step3 Step 3: N-Alkylation Nitropyrazole->Step3 Chloroethanol 2-Chloroethanol Chloroethanol->Step3 Base Base (e.g., K₂CO₃) Base->Step3 FinalProduct 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol Step3->FinalProduct

Figure 1: Overall synthetic workflow for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol.

Part 1: Synthesis of 3-Methyl-1H-pyrazole

Scientific Rationale

The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a robust and widely used condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[3][4] In this protocol, hydrazine hydrate serves as the binucleophilic nitrogen source, and acetylacetone (2,4-pentanedione) provides the three-carbon backbone. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of a slight excess of hydrazine hydrate ensures the complete consumption of the dicarbonyl compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Acetylacetone100.121.010.0 g (99.9 mmol)
Hydrazine Hydrate (~64%)50.061.15.5 g (109.9 mmol)
Ethanol (95%)--50 mL
Diethyl Ether--For extraction
Anhydrous Magnesium Sulfate--For drying
500 mL Round-bottom flask--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Separatory funnel--1
Rotary evaporator--1

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (10.0 g, 99.9 mmol) in 50 mL of 95% ethanol.

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (5.5 g, 109.9 mmol) to the solution. The addition is exothermic, and the reaction mixture may warm up.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 3-methyl-1H-pyrazole as a colorless to pale yellow oil. The product is often of sufficient purity for the next step.

Part 2: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Scientific Rationale

The nitration of the 3-methylpyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. The reaction is performed at low temperatures to control the exothermicity and minimize the formation of byproducts.[2][5]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
3-Methyl-1H-pyrazole82.101.05.0 g (60.9 mmol)
Concentrated Sulfuric Acid (98%)98.08-25 mL
Concentrated Nitric Acid (70%)63.011.14.7 mL (67.0 mmol)
Ice--For quenching
Sodium Bicarbonate (sat. soln.)--For neutralization
Ethyl Acetate--For extraction
500 mL Three-necked flask--1
Dropping funnel--1
Thermometer--1

Procedure:

  • Cooling: In a 500 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid (25 mL) and cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Pyrazole: Slowly add 3-methyl-1H-pyrazole (5.0 g, 60.9 mmol) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (4.7 mL) to a small amount of concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution using a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A precipitate should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methyl-4-nitro-1H-pyrazole as a white to pale yellow solid.[2]

Part 3: Synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Scientific Rationale

The final step is the N-alkylation of 3-methyl-4-nitro-1H-pyrazole. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position.[6] The regioselectivity is influenced by steric hindrance and the reaction conditions. In this case, the methyl group at the 3-position sterically hinders the N2 position, favoring alkylation at the less hindered N1 position.[6] The reaction is typically performed under basic conditions, where a base like potassium carbonate deprotonates the pyrazole nitrogen, forming a nucleophilic pyrazolate anion. This anion then displaces the chloride from 2-chloroethanol in an SN2 reaction.[7]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
3-Methyl-4-nitro-1H-pyrazole127.101.05.0 g (39.3 mmol)
2-Chloroethanol80.511.23.8 g (47.2 mmol)
Potassium Carbonate (anhydrous)138.211.58.1 g (58.9 mmol)
N,N-Dimethylformamide (DMF)--50 mL
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate--For drying
250 mL Round-bottom flask--1

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-methyl-4-nitro-1H-pyrazole (5.0 g, 39.3 mmol), anhydrous potassium carbonate (8.1 g, 58.9 mmol), and N,N-dimethylformamide (DMF, 50 mL).

  • Addition of Alkylating Agent: Add 2-chloroethanol (3.8 g, 47.2 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol as a solid.

Concluding Remarks

This guide provides a robust and reproducible three-step synthesis for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol starting from readily available commercial reagents. The described protocols are based on well-established chemical transformations and offer a reliable pathway for obtaining this valuable synthetic intermediate. Researchers are advised to follow standard laboratory safety procedures, including the use of personal protective equipment, and to perform all reactions in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • RSC Publishing. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Nitropyrazoles. [Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Organic Syntheses Procedure. 4. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Application

Technical Guide: Optimization and Application of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol in Pharmaceutical Scaffolding

This is a comprehensive technical guide and protocol for 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol , designed for researchers in pharmaceutical synthesis. Executive Summary & Chemical Profile 2-(3-Methyl-4-nitro-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol , designed for researchers in pharmaceutical synthesis.

Executive Summary & Chemical Profile

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol is a bifunctional pyrazole scaffold characterized by a nitro group at the 4-position (an amino precursor) and a hydroxyethyl tail at the N1-position (a solubilizing or linking handle). It serves as a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors where the pyrazole ring mimics the purine base of ATP.

Chemical Identity
PropertySpecification
IUPAC Name 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Key Functionality Nitro (Reducible to Amine), Primary Alcohol (Nucleophilic/Electrophilic handle)
Regioisomerism Critical: Exists as the 1,3-isomer (Target) or 1,5-isomer depending on synthesis conditions.[1]

Synthesis Protocol: Regioselective N-Alkylation[1][2]

The primary synthetic challenge is controlling the regioselectivity of the N-alkylation of 3-methyl-4-nitropyrazole. The starting material exists as two tautomers. Alkylation can occur at either nitrogen, yielding the 1,3-isomer (Methyl distal to alkyl chain) or the 1,5-isomer (Methyl proximal to alkyl chain).

Target: The title compound is the 1,3-isomer .

Workflow Diagram (DOT Visualization)

SynthesisPath Start 3-Methyl-4-nitro-1H-pyrazole (Tautomeric Mix) Reaction N-Alkylation (80°C, 12h) Start->Reaction Reagent 2-Bromoethanol + K2CO3 / DMF Reagent->Reaction Isomers Isomer Mixture Reaction->Isomers Sep Purification (Column Chromatography) Isomers->Sep Target Target: 1,3-Isomer (2-(3-Methyl-4-nitro...)) Sep->Target Major/Minor (Cond. Dependent) Byprod Byproduct: 1,5-Isomer (2-(5-Methyl-4-nitro...)) Sep->Byprod

Caption: Synthetic pathway for the N-alkylation of 3-methyl-4-nitropyrazole, highlighting the critical regiochemical divergence.

Detailed Protocol

Objective: Synthesize 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol with >95% isomeric purity.

Reagents:

  • 3-Methyl-4-nitro-1H-pyrazole (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitro-1H-pyrazole (10 g, 78.7 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add solid

    
     (21.7 g, 157 mmol) in one portion. Stir at room temperature for 30 minutes to ensure deprotonation of the pyrazole (formation of the pyrazolate anion).
    
  • Alkylation: Add 2-bromoethanol (6.7 mL, 94.4 mmol) dropwise via syringe.

    • Expert Tip: Adding a catalytic amount of NaI (0.1 eq) can accelerate the reaction via the Finkelstein reaction (in situ generation of 2-iodoethanol).

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: You will likely observe two spots. The 1,3-isomer (target) is typically less polar (higher

      
      ) than the 1,5-isomer due to better shielding of the dipole, though this varies by solvent system.
      
  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification (Critical): The crude residue contains both isomers. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Yield: Typically 60-75% combined yield.[2] The ratio of 1,3 to 1,5 isomers is often ~3:1 to ~1:1 depending on steric factors.

Analytical Validation (Self-Validating System)

To confirm you have the correct 1,3-isomer (Target) vs. the 1,5-isomer :

  • NOE (Nuclear Overhauser Effect) NMR: Irradiate the

    
     protons of the ethanol tail.
    
    • Target (1,3-isomer): You should see NOE enhancement of the H-5 pyrazole proton (the ring proton). You should not see enhancement of the methyl group.

    • Byproduct (1,5-isomer): You will see NOE enhancement of the Methyl group (at position 5).

  • 13C NMR: The methyl carbon in the 1,5-isomer is typically more shielded (upfield) due to steric compression from the N-alkyl group.

Downstream Pharmaceutical Applications

Once synthesized, this intermediate is a versatile "switch" for drug discovery.

Pathway A: Synthesis of LRRK2 Inhibitors (Parkinson's Disease)

The nitro group is reduced to an amine, providing a handle for amide coupling with kinase-targeting scaffolds (e.g., indazoles or pyrimidines).

  • Reduction: Hydrogenation (H₂/Pd-C) or Fe/NH₄Cl reduction converts the nitro group to 4-amino-1-(2-hydroxyethyl)-3-methylpyrazole .

  • Coupling: The resulting amine reacts with acyl chlorides or carboxylic acids to form the hinge-binding motif of the inhibitor.

Pathway B: Solubilizing Tail Functionalization

The hydroxyl group on the ethyl tail is often converted to a leaving group (Mesylate) and displaced by secondary amines (Morpholine, Piperazine) to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug.

Application Workflow (DOT Visualization)

Downstream Intermed 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol Step1 Reduction (H2, Pd/C) Intermed->Step1 Step3 Mesylation (MsCl, Et3N) Intermed->Step3 Amine 4-Amino-Derivative Step1->Amine Step2 Amide Coupling (R-COCl) Amine->Step2 Drug Kinase Inhibitor Scaffold (e.g., LRRK2, Chk1) Step2->Drug Mesylate O-Mesylate Intermediate Step3->Mesylate Step4 Nucleophilic Subst. (Morpholine/Piperazine) Mesylate->Step4 Soluble Solubilized Drug Precursor Step4->Soluble

Caption: Divergent synthesis pathways: Core scaffold construction (top) vs. ADME optimization (bottom).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Regioselectivity Steric similarity between N1 and N2 in the anion.Switch solvent to THF or Toluene (non-polar solvents often enhance steric discrimination). Use Cesium Carbonate (

) to affect the tightness of the ion pair.
Incomplete Reaction Poor nucleophilicity of pyrazolate.Add 18-Crown-6 ether (if using K2CO3) to sequester potassium ions and increase anion reactivity.
O-Alkylation Reaction at the oxygen of the ethanol reagent?Unlikely with 2-bromoethanol. If using epoxides, ensure basic conditions are strictly controlled to prevent polymerization.

References

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide - PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

Sources

Method

Application Note: Strategic Development of Anticancer Agents from Pyrazole Scaffolds

Executive Summary & Scientific Rationale The pyrazole ring ( ) is recognized as a "privileged scaffold" in oncology drug discovery due to its superior pharmacokinetic properties and versatile binding geometry. Its planar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazole ring (


) is recognized as a "privileged scaffold" in oncology drug discovery due to its superior pharmacokinetic properties and versatile binding geometry. Its planar structure allows it to mimic the adenine ring of ATP, making it an ideal pharmacophore for Type I and Type II kinase inhibitors .

Currently, FDA-approved pyrazole derivatives such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor) validate this scaffold's clinical utility. This guide provides a rigorous, self-validating workflow for developing novel anticancer agents based on the pyrazole core, moving from rational design to biological validation.

Mechanism of Action: The Hinge Binder

In the context of kinase inhibition, the pyrazole moiety typically functions as the "hinge binder." The nitrogen atoms in the ring (N1 and N2) act as hydrogen bond donors/acceptors, interacting with the backbone residues of the kinase hinge region (e.g., the gatekeeper residue).

KinaseInteraction ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Met Backbone) ATP_Pocket->Hinge Structural Context Pyrazole Pyrazole Scaffold (Hinge Binder) Pyrazole->ATP_Pocket Occupies Pyrazole->Hinge H-Bonds (N-H...O / N...H-N) Gatekeeper Gatekeeper Residue (Selectivity Filter) Substituents C3/C5 Substituents (Hydrophobic Pocket) Substituents->Gatekeeper Steric Interaction

Figure 1: Mechanistic interaction of the pyrazole scaffold within the kinase ATP-binding pocket.

Rational Design & SAR Strategy

Before synthesis, Structure-Activity Relationship (SAR) modeling is required to maximize potency and selectivity.

Key Substitution Vectors
  • N1 Position: Controls solubility and pharmacokinetic profile. Bulky groups here can target the solvent-exposed region.

  • C3 Position: Critical for potency. Aromatic or heteroaromatic rings here often extend into the hydrophobic back pocket.

  • C5 Position: Modulates selectivity.[1][2] Steric bulk here can clash with the gatekeeper residue, differentiating between kinases (e.g., avoiding EGFR wt inhibition while targeting mutants).

Design Rule: Maintain the N-H or N-lone pair availability for hinge binding. If N1 is substituted, ensure C3/C5 provide alternative H-bond acceptors if necessary, or rely on the N2 nitrogen.

Protocol A: Microwave-Assisted Knorr Pyrazole Synthesis

The classical condensation of hydrazines with 1,3-diketones is robust but often slow. We utilize a microwave-assisted protocol to enhance yield and purity, minimizing side reactions.

Reaction Scheme:



Materials
  • Reagents: 1,3-Diketone derivative (1.0 eq), Hydrazine derivative (1.2 eq).

  • Solvent: Ethanol (Absolute) or Acetic Acid (for weaker nucleophiles).

  • Equipment: Monowave synthesis reactor (e.g., Anton Paar or Biotage).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the specific 1,3-diketone in 3 mL of ethanol.

  • Addition: Add 1.2 mmol of the hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate).

  • Catalysis (Optional): If using unreactive aryl hydrazines, add 2-3 drops of glacial acetic acid or HCl.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 120°C

    • Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature).

    • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water.

    • Filtration: Collect the precipitate via vacuum filtration.

    • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:Ethyl Acetate gradient) if the product is an oil.

  • Validation: Confirm structure via

    
    -NMR (look for pyrazole C4-H singlet around 
    
    
    
    6.0–7.0 ppm) and LC-MS.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol evaluates the antiproliferative efficacy of the synthesized pyrazoles against cancer cell lines (e.g., MCF-7, A549, HCT-116).[3]

Materials
  • Cell Lines: Adherent cancer cells in log-phase growth.

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Control: Doxorubicin or Crizotinib (positive control).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Prepare stock solutions of pyrazole derivatives in DMSO (10 mM).

    • Perform serial dilutions in culture media to obtain final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Add 100 µL of drug solution to wells (triplicate per concentration).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT stock solution to each well.

    • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 150 µL of DMSO to dissolve formazan crystals.

    • Shake plate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference filter 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability and determine

    
     using non-linear regression (GraphPad Prism).
    

Protocol C: Kinase Inhibition Assay (ADP-Glo™)

To confirm the mechanism of action, this luminescent assay quantifies the ADP generated by kinase activity, directly correlating to the compound's inhibitory potential.

Materials
  • Kinase: Recombinant kinase of interest (e.g., BRAF V600E, EGFR).

  • Substrate: Lipid or peptide substrate specific to the kinase.

  • ATP: Ultra-pure ATP (concentration set at

    
     apparent).
    
  • Kit: ADP-Glo™ Kinase Assay (Promega).

Workflow Diagram

KinaseAssay Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 ADP-Glo Reagent Addition (Terminates reaction, depletes remaining ATP) Step1->Step2 60 min @ RT Step3 Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light) Step2->Step3 40 min @ RT Step4 Luminescence Measurement (RLU ~ Kinase Activity) Step3->Step4 30 min @ RT

Figure 2: ADP-Glo™ assay workflow for validating kinase inhibition.

Step-by-Step Methodology
  • Reaction Assembly: In a white 384-well plate, add:

    • 2 µL of Kinase (optimized ng/well).

    • 1 µL of Pyrazole Inhibitor (variable concentrations).

    • 2 µL of Substrate/ATP mix.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and consumes unreacted ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the ADP produced by the kinase back into ATP, which drives a luciferase reaction.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

  • Calculation:

    
    
    

Data Summary: FDA-Approved Pyrazole Kinase Inhibitors[2][4]

Understanding the structural precedence is vital.[4] The table below highlights key pyrazole drugs and their targets.

Drug NameTargetIndicationPyrazole Role
Crizotinib ALK, ROS1, METNSCLCCore scaffold, H-bond donor/acceptor
Ruxolitinib JAK1, JAK2MyelofibrosisHinge binder (pyrrolo[2,3-d]pyrimidine mimic)
Encorafenib BRAF V600EMelanomaHinge binder, orients sulfonamide tail
Pralsetinib RETNSCLC, ThyroidCore scaffold
Avapritinib KIT, PDGFRAGISTHinge binder

Troubleshooting & Optimization

  • Low Yield in Synthesis: If the diketone is sterically hindered, switch solvent to glacial acetic acid and increase microwave temperature to 140°C.

  • Poor Solubility in Bioassays: If compounds precipitate in media, ensure DMSO stock is fresh and intermediate dilutions are performed in PBS before adding to media. Consider adding a solubilizing group (e.g., morpholine or piperazine) at the N1 position during the design phase.

  • High Background in Kinase Assay: Ensure ATP concentration is not excessive (

    
    ) and that the ADP-Glo reagent incubation time is sufficient to deplete all starting ATP.
    

References

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. Retrieved from

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from

  • Bentham Science. (2024). Pyrazolo-Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Retrieved from

Sources

Application

Application Note: Comprehensive In Vitro Evaluation Protocol for Pyrazole-Based Anticancer Compounds

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Application Guide Introduction & Mechanistic Rationale Pyrazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Application Guide

Introduction & Mechanistic Rationale

Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as highly versatile scaffolds in oncology drug discovery [1]. Their unique structural geometry allows them to act as effective bioisosteres for purines, enabling them to competitively bind the ATP-binding pockets of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) [1, 2].

When evaluating novel pyrazole compounds in vitro, researchers must account for their pleiotropic mechanisms of action. A compound might exhibit potent cytotoxicity not just through kinase inhibition, but also via tubulin destabilization or direct DNA intercalation [1]. Therefore, an isolated viability assay is insufficient. To establish a self-validating system , this protocol integrates an ATP-based viability screen with orthogonal flow cytometric and target-engagement assays. This ensures that observed cytotoxicity is mechanistically linked to programmed cell death (apoptosis) rather than non-specific necrosis or assay interference.

G cluster_targets Primary Intracellular Targets Pyrazole Pyrazole Derivatives EGFR EGFR / VEGFR Pyrazole->EGFR Kinase Inhibition CDK CDK2 / Cell Cycle Pyrazole->CDK ATP Competitive Tubulin Tubulin Dynamics Pyrazole->Tubulin Destabilization Apoptosis Apoptosis Induction EGFR->Apoptosis Proliferation Proliferation Arrest CDK->Proliferation Tubulin->Proliferation Proliferation->Apoptosis

Fig 1. Mechanistic pathways of pyrazole derivatives targeting kinases and tubulin to induce apoptosis.

Experimental Design: Building a Self-Validating Workflow

To guarantee scientific integrity, experimental design must proactively eliminate false positives. Pyrazole compounds can occasionally act as Pan-Assay Interference Compounds (PAINS) or exhibit autofluorescence.

Causality in Assay Selection:

  • Viability (CellTiter-Glo vs. MTT): We mandate the use of the CellTiter-Glo (ATP quantitation) assay over traditional tetrazolium-based (MTT/MTS) assays [3]. Pyrazole derivatives with redox-active functional groups can chemically reduce MTT to formazan independent of cell viability, masking cytotoxicity. ATP quantitation bypasses this by directly measuring metabolic energy stores via a luminescence readout [4].

  • Apoptosis (Annexin V/PI): Viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V-FITC/Propidium Iodide (PI) flow cytometry exploits the calcium-dependent binding of Annexin V to externalized phosphatidylserine (PS)—a hallmark of early apoptosis—providing definitive proof of the cell death mechanism [5].

Workflow Start Compound Preparation (DMSO Stock) Viability ATP Viability Assay (CellTiter-Glo) Start->Viability IC50 IC50 Determination Viability->IC50 Flow Annexin V/PI Flow (Apoptosis Profiling) IC50->Flow Select Optimal Dose Target Target Engagement (Western Blot/Kinase) IC50->Target Select Optimal Dose Validation Self-Validating Data Synthesis Flow->Validation Target->Validation

Fig 2. Self-validating in vitro workflow for evaluating pyrazole compound efficacy and mechanism.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Cell Viability & IC50 Determination (CellTiter-Glo)

Objective: Establish the half-maximal inhibitory concentration (IC50) of the pyrazole compound.

Reagents & Materials:

  • Target cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in logarithmic growth phase.

  • CellTiter-Glo® 2.0 Reagent (Promega) [3].

  • Opaque-walled 96-well or 384-well microplates.

  • Standard reference drug (e.g., Doxorubicin or Erlotinib) as a positive control.

Methodology:

  • Cell Seeding: Harvest cells and seed at an optimized density (typically 2,000–5,000 cells/well for 96-well plates) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of the pyrazole compound in sterile DMSO. Perform a 1:3 or 1:2 serial dilution in culture medium to create a 9-point concentration curve (e.g., 0.1 µM to 100 µM).

    • Critical Control: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Add the diluted compounds to the cells and incubate for 48 to 72 hours.

  • Assay Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects and uneven luciferase enzyme kinetics [4].

  • Lysis and Detection: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute RT incubation to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (e.g., SpectraMax). Calculate IC50 using non-linear regression analysis (e.g., 4-parameter logistic curve).

Protocol B: Apoptosis Profiling via Annexin V-FITC/PI Flow Cytometry

Objective: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Reagents & Materials:

  • Annexin V-FITC conjugate and Propidium Iodide (PI) solution [6].

  • 10X Annexin V Binding Buffer (100 mM HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4).

Methodology:

  • Induction: Seed cells in 6-well plates (approx.

    
     cells/well). Treat with the pyrazole compound at 0.5×, 1×, and 2× the established IC50 value for 24–48 hours. Include a vehicle control (DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine).
    
  • Harvesting (Crucial Step): Collect both the floating cells (often late apoptotic/necrotic) and the adherent cells. Use a gentle detachment method (e.g., Accutase or mild Trypsinization). Causality: Harsh trypsinization can cleave membrane proteins and artificially flip phosphatidylserine, leading to false-positive Annexin V staining [6].

  • Washing: Centrifuge cells at 300 × g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Binding Buffer Resuspension: Dilute the 10X Binding Buffer to 1X with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of

    
     cells/mL. Causality: Annexin V binding is strictly calcium-dependent; omitting the binding buffer will result in zero signal [5].
    
  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour), capturing at least 10,000 events per sample.

Quantitative Data Interpretation

When evaluating novel pyrazole derivatives, benchmarking against established clinical standards is critical. Table 1 summarizes expected IC50 ranges and target profiles for various pyrazole subclasses based on recent literature [1, 2].

Table 1: Representative Cytotoxicity Profiles of Pyrazole Derivatives

Compound ClassPrimary TargetCancer Cell LineReference DrugExpected IC50 Range (µM)
Pyrazole-Indole HybridsCDK2 / Caspase-3HepG2 (Liver)Doxorubicin6.1 – 7.9
Fused Pyrazole DerivativesEGFR / VEGFR-2HCT-116 (Colon)Erlotinib0.09 – 0.71
Curcumin-Pyrazole AnalogsTubulin PolymerizationMDA-MB231 (Breast)Cisplatin3.64 – 16.13
1,3,4-Trisubstituted PyrazolesCDK / Cell CycleMCF-7 (Breast)5-Fluorouracil1.5 – 8.5

Data synthesized from recent structure-activity relationship (SAR) studies on pyrazole anticancer agents.

Troubleshooting and Quality Control

To maintain a self-validating system, ensure the following QC checkpoints are met:

  • High Background Luminescence in Viability Assay: This usually indicates ATP contamination in reagents or microbial contamination in the culture. Always run a "Medium + Reagent" background control well and subtract this value from all experimental wells.

  • Loss of Annexin V Signal: If the positive control fails to show Annexin V-FITC fluorescence, verify that the binding buffer contains the correct concentration of

    
     (2.5 mM final concentration) and that phosphate buffers (which precipitate calcium) were completely washed out prior to staining [6].
    
  • Compound Precipitation: Pyrazole compounds with high molecular weight or extreme hydrophobicity may precipitate in aqueous media. If the IC50 curve plateaus unexpectedly, verify compound solubility under a microscope. If precipitation occurs, formulate the compound with a biocompatible surfactant (e.g., Tween-80) or conduct the assay at a lower maximum concentration.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (NCBI) / PMC.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
Method

microwave-assisted synthesis of pyrazole derivatives

Executive Summary This guide details the transition from conventional thermal heating to microwave-assisted organic synthesis (MAOS) for the production of pyrazole scaffolds. Pyrazoles are the core pharmacophore in block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the transition from conventional thermal heating to microwave-assisted organic synthesis (MAOS) for the production of pyrazole scaffolds. Pyrazoles are the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Traditional convective heating often suffers from long reaction times (hours to days), harsh solvent requirements, and poor regioselectivity.

This protocol leverages dielectric heating to achieve reaction completion in minutes with superior yields. We provide two validated workflows: a rapid Knorr cyclocondensation and a green, aqueous multicomponent synthesis.

Theoretical Basis: Why Microwave?

To master this technique, one must understand that microwave irradiation is not merely "faster heat." It is a different mechanism of energy transfer.

The Dielectric Heating Mechanism

Unlike a hotplate that heats the vessel wall (conduction), microwaves couple directly with molecules in the reaction mixture.[1][2][3][4][5]

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field (2.45 GHz). As the field alternates, molecules rotate, generating heat via molecular friction.[3][5]

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

Critical Parameter: Loss Tangent (


) 
The efficiency of heating is dictated by the solvent's ability to absorb microwave energy and convert it to heat, measured as 

.[3][6]
  • High Absorbers (

    
    ):  Ethanol, DMSO, Methanol. (Ideal for pyrazole synthesis).
    
  • Low Absorbers (

    
    ):  Hexane, Toluene. (Transparent to MW; require polar additives).
    
Mechanism Visualization

The following diagram illustrates the energy transfer pathway and the decision logic for solvent selection.

MW_Mechanism cluster_interaction Molecular Interaction Magnetron Magnetron Source (2.45 GHz) Waveguide Waveguide Magnetron->Waveguide Cavity Reaction Cavity Waveguide->Cavity Dipole Dipolar Polarization (Rotation) Cavity->Dipole Polar Solvent Ion Ionic Conduction (Collision) Cavity->Ion Ionic Species Heat Volumetric Heating (Internal) Dipole->Heat Ion->Heat Reaction Accelerated Reaction Rate Heat->Reaction

Figure 1: Energy transfer pathway in microwave-assisted synthesis.[6] Note the direct coupling with molecular dipoles.[5]

Validated Experimental Protocols

Protocol A: Rapid Knorr Cyclocondensation (The Benchmark)

This is the standard method for synthesizing 3,5-dimethyl-1-phenyl-1H-pyrazole.

Reaction Scheme:


[7]

Reagents:

  • Acetylacetone (10 mmol)[7]

  • Phenylhydrazine (10 mmol)[7]

  • Ethanol (Absolute, 3 mL)

  • Glacial Acetic Acid (Cat., 2-3 drops)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent borosilicate glass vial, add acetylacetone (1.0 g) and phenylhydrazine (1.08 g).

  • Solvent Addition: Add 3 mL of ethanol. Add a magnetic stir bar. Note: Ethanol is a high

    
     solvent (0.941), ensuring rapid heating.
    
  • Catalysis: Add 2 drops of glacial acetic acid. Cap the vial with a pressure-rated septum seal.

  • Irradiation Parameters (Single Mode Reactor):

    • Temperature: 120°C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Pressure Limit: 250 psi (Safety cutoff)

  • Workup: Cool to 50°C using compressed air (built-in feature of most reactors). Pour mixture into crushed ice.

  • Purification: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol/water (1:1).

Data Comparison: Conventional vs. Microwave

ParameterConventional Reflux (Oil Bath)Microwave Protocol (Protocol A)
Temperature 80°C (Ethanol boiling point)120°C (Superheated sealed vessel)
Time 4 - 6 Hours5 Minutes
Yield 72%94%
Energy Usage High (Continuous heating)Low (Targeted pulses)
Protocol B: "On-Water" Multicomponent Synthesis (Green Chemistry)

This protocol utilizes the "hydrophobic effect" where organic reactants float on water, creating a highly concentrated interface that accelerates reaction rates without organic solvents.

Target: 4H-pyrano[2,3-c]pyrazole derivatives (Bioactive scaffold).

Reagents:

  • Ethyl acetoacetate (1.0 mmol)[7]

  • Hydrazine hydrate (1.0 mmol)[7]

  • Malononitrile (1.0 mmol)[7]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)[8]

  • Solvent: Deionized Water (4 mL)

  • Catalyst: Meglumine (10 mol%) or Catalyst-free

Step-by-Step Methodology:

  • One-Pot Setup: In a 10 mL microwave vial, add all four components sequentially.

  • Solvent: Add 4 mL water. The organic reagents will likely form a separate layer or emulsion.

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Stirring: High (to maximize interfacial area).

  • Workup: Upon cooling, the product solidifies. Filtration is the only step required. No extraction with toxic chlorinated solvents is needed.

  • Validation: Check purity via TLC (Ethyl Acetate:Hexane 3:7).

Experimental Workflow & Decision Logic

The following diagram guides the researcher through the optimization process, specifically addressing the choice of solvent and vessel type.

Workflow Start Start Synthesis Reagents Select Precursors (1,3-Diketone + Hydrazine) Start->Reagents SolventCheck Is Solvent Polar? (High tan δ?) Reagents->SolventCheck Polar Use Ethanol/Water (Direct Heating) SolventCheck->Polar Yes NonPolar Add doping agent (Ionic Liquid/Polar salt) SolventCheck->NonPolar No Vessel Seal Vessel (Allow Superheating > BP) Polar->Vessel NonPolar->Vessel MW_Params Set Parameters: 120-140°C, 5-10 min Vessel->MW_Params Workup Cool & Filter MW_Params->Workup Analysis Analysis (NMR, MP, LC-MS) Workup->Analysis

Figure 2: Decision tree for microwave synthesis optimization. Note the critical branch for solvent polarity.

Troubleshooting & Critical Insights

  • Regioselectivity: In unsymmetrical 1,3-diketones, two isomers are possible. Microwave heating often favors the thermodynamic product due to the high temperature accessible in sealed vessels, whereas conventional reflux might trap the reaction at the kinetic product.

  • Safety Warning: Hydrazines are toxic and potentially unstable. Never microwave hydrazine perchlorate or dry hydrazine salts. Always use hydrazine hydrate or hydrochloride salts in solution.

  • Volume Control: Do not fill microwave vials >75% volume. Rapid gas evolution (N2 or solvent vapor) needs headspace to prevent over-pressurization vent failures.

References

  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link][7]

  • Maddila, S., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI), 2023. [Link]

  • Royal Society of Chemistry (RSC). Green synthesis of pyrazoles using water as solvent.[7] RSC Advances.[9][10] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Optimization

Troubleshooting Guides, Mechanistic Insights, and Validated Protocols for Drug Development Professionals Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Mechanistic Insights, and Validated Protocols for Drug Development Professionals

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the nuances of pyrazole core assembly—most notably via the Knorr synthesis or 1,3-dipolar cycloadditions. While the condensation of 1,3-dicarbonyls with hydrazines appears straightforward, achieving high regioselectivity, suppressing side reactions, and driving conversions to completion requires a deep mechanistic understanding of kinetic versus thermodynamic control.

This guide provides causal troubleshooting, self-validating protocols, and authoritative insights to ensure your syntheses are robust and reproducible.

Diagnostic Workflow: Pyrazole Optimization

PyrazoleOptimization Start Analyze Reaction Outcome Decision Identify Primary Failure Mode Start->Decision RegioIssue Poor Regioselectivity (Isomeric Mixture) Decision->RegioIssue YieldIssue Low Conversion / Incomplete Reaction Decision->YieldIssue Solvent Switch to TFE/TFA or DMAc Solvent RegioIssue->Solvent Stoich Adjust Diketone Stoichiometry RegioIssue->Stoich Hydrazine Use Hydrazine HCl (Prevent Oxidation) YieldIssue->Hydrazine Catalyst Add Nano-ZnO or AcOH Catalyst YieldIssue->Catalyst Success Optimized Pyrazole Product Isolated Solvent->Success Stoich->Success Hydrazine->Success Catalyst->Success

Diagnostic workflow for troubleshooting pyrazole synthesis yield and regioselectivity.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, but I am getting a nearly 1:1 mixture of regioisomers. How can I drive regioselectivity? A1: Regioselectivity in the Knorr pyrazole synthesis is governed by the differential electrophilicity of the two carbonyl carbons and the steric bulk of their adjacent substituents. If you are observing a 1:1 mixture, the reaction is likely under thermodynamic control, or the electronic differentiation between the carbonyls is insufficient. Mechanistic Solution: To enforce kinetic control, lower the reaction temperature and carefully select your solvent. Recent transient flow experiments have demonstrated that adjusting the initial reactant stoichiometry (e.g., using an excess of the diketone) can surprisingly influence the regioisomeric ratio by leveraging previously unreported autocatalytic pathways[1]. Alternatively, switching to a highly polar, hydrogen-bond donating solvent system like Trifluoroethanol (TFE) with a catalytic amount of Trifluoroacetic acid (TFA) can stabilize specific hydrazone intermediates, drastically improving regioselectivity for electron-deficient substrates[2].

Q2: My reaction conversion stalls at 50-60%, even after extended reflux. What is causing this low yield? A2: Stalled conversions typically point to either the degradation of the hydrazine reagent or the lack of sufficient catalytic activation for the final dehydration/aromatization step. Hydrazines, particularly phenylhydrazine, are highly sensitive to air oxidation and light, forming unreactive diazene byproducts[3]. Mechanistic Solution: First, verify the integrity of your hydrazine; using hydrazine hydrochloride salts often provides better stability[3]. Second, the final aromatization step is highly dependent on water elimination. Introduce a catalyst such as nano-ZnO (10 mol%) or glacial acetic acid to accelerate the cyclodehydration[4]. If water accumulation is driving the equilibrium backward, use a Dean-Stark trap or molecular sieves.

Q3: I want to avoid the regioselectivity issues of the Knorr synthesis entirely. Are there alternative pathways for highly substituted pyrazoles? A3: Yes. 1,3-dipolar cycloadditions offer excellent regiocontrol. The reaction of diazo compounds (or their synthetic equivalents) with electron-deficient alkynes or nitroolefins is a powerful alternative[5]. For example, reacting N-arylhydrazones with nitroolefins under acid-assisted conditions (TFE/TFA) proceeds via a stepwise cycloaddition mechanism, yielding 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with near-perfect regioselectivity[2].

Section 2: Quantitative Data & Optimization Parameters

To assist in your experimental design, the following table summarizes the causal effects of various reaction conditions on pyrazole synthesis outcomes.

Optimization ParameterConditionMechanistic EffectExpected Outcome
Solvent TFE / TFAStabilizes polar intermediates; acts as a proton shuttle.High regioselectivity for unsymmetrical substrates[2].
Solvent N,N-Dimethylacetamide (DMAc)Aprotic dipolar environment enhances nucleophilicity.High yields (59-98%) at room temperature[4].
Catalyst Nano-ZnO (10 mol%)Lewis acid activation of carbonyls; heterogeneous.Accelerates condensation; easy recovery via filtration[4].
Stoichiometry Excess DiketoneShifts equilibrium; leverages autocatalytic pathways.Alters regioisomeric ratios under neutral conditions[1].
Temperature Lower Temp (< 40°C)Favors kinetic control over thermodynamic equilibration.Enhances formation of the less sterically hindered isomer.
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Knorr Pyrazole Synthesis (High Yield, Catalyzed)

Objective: Synthesize 1,3,5-substituted pyrazoles with maximized conversion using a heterogeneous catalyst. Self-Validation Checkpoint: The reaction progress can be visually validated by the dissolution of the intermediate and subsequent precipitation of the pure product upon the controlled addition of water[3].

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.1 mmol). Note: If using a hydrazine free-base, perform this under an inert Argon atmosphere to prevent oxidation[3].

  • Catalysis: Add nano-ZnO (10 mol%) or 3-5 drops of glacial acetic acid to the stirring mixture[3][4].

  • Reaction: Stir the mixture at room temperature to 60°C. Monitor via TLC (typically 30% EtOAc/Hexanes). The reaction is usually complete within 1-2 hours[3].

  • Workup: Filter the mixture to recover the nano-ZnO catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: While the crude residue is warm, slowly add deionized water with vigorous stirring to induce precipitation. Cool in an ice bath, collect the solid by vacuum filtration using a Büchner funnel, and wash with cold hexanes to remove non-polar impurities[3].

Protocol B: Regioselective Synthesis via N-Arylhydrazones and Nitroolefins

Objective: Achieve absolute regiocontrol for 1,3,5-trisubstituted pyrazoles using the TFE/TFA solvent system[2]. Self-Validation Checkpoint: The absence of regioisomeric mixtures on crude 1H-NMR confirms the stepwise cycloaddition pathway over the concerted Knorr pathway.

  • Preparation: Suspend the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in 5 mL of 2,2,2-Trifluoroethanol (TFE)[2].

  • Acidification: Add Trifluoroacetic acid (TFA) (0.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to 80°C in a sealed tube. The stepwise nucleophilic attack and subsequent oxidative elimination of nitrous acid will proceed over 4-8 hours[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography to isolate the pure regioisomer.

References

1.[5] Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing). 5 2.[4] Troubleshooting low conversion rates in pyrazole synthesis - Benchchem. 4 3.[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. 2 4.[3] Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. 3 5.[1] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. 1

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that the pyrazole core is a ubiquitous pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that the pyrazole core is a ubiquitous pharmacophore. However, the classical Knorr pyrazole synthesis—the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine—notoriously yields difficult-to-separate mixtures of 3- and 5-substituted regioisomers.

This guide provides field-proven, literature-backed troubleshooting strategies to help you achieve absolute regiocontrol in your pyrazole workflows. We focus on the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Mechanistic Principles of Regioselectivity

To troubleshoot regioselectivity, one must first understand the mechanistic divergence. The regiochemical outcome of the Knorr synthesis is dictated by the initial nucleophilic attack of the hydrazine's terminal nitrogen (


) on one of the two electrophilic carbonyl carbons.
  • Steric Control: The terminal

    
     typically attacks the less sterically hindered carbonyl.
    
  • Electronic Control: The terminal

    
     attacks the more electrophilic carbonyl (often adjacent to electron-withdrawing groups like 
    
    
    
    ).

When steric and electronic factors conflict, or when both carbonyls are electronically similar, thermodynamic mixtures occur.

KnorrMechanism Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Inter1 Hydrazone Intermediate A (Attack at C1) Diketone->Inter1 NH2 attack at C1 Inter2 Hydrazone Intermediate B (Attack at C3) Diketone->Inter2 NH2 attack at C3 Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Inter1 Hydrazine->Inter2 Prod3 3-Substituted Pyrazole (Major if R1 is bulky) Inter1->Prod3 Cyclization & Dehydration Prod5 5-Substituted Pyrazole (Major if R1 is EWG) Inter2->Prod5 Cyclization & Dehydration

Mechanistic divergence in the Knorr Pyrazole Synthesis leading to regioisomer mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am running a standard Knorr condensation in ethanol at reflux, and I consistently get a 1:1 mixture of 3- and 5-substituted pyrazoles. How can I push the reaction toward a single isomer without changing my starting materials? A1: The issue lies in the lack of differential activation of your dicarbonyl species. Switch your solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Fluorinated alcohols are strong hydrogen-bond donors. They preferentially hydrogen-bond with the more electron-rich carbonyl oxygen, significantly amplifying the electrophilicity difference between the two carbonyl sites. This directs the initial hydrazine attack with high precision, often shifting a 50:50 mixture to >95:5 regioselectivity [1].

Q2: My 1,3-diketone contains a strong electron-withdrawing group (e.g.,


), and steric hindrance isn't enough to prevent the formation of the undesired 5-fluoroalkyl isomer. What is the alternative? 
A2:  When electronic effects override sterics in a 1,3-diketone, you should abandon the Knorr route and utilize a stepwise cycloaddition approach . React an electron-deficient N-arylhydrazone with a nitroolefin. This method, optimized in TFE/TFA, exploits the distinct nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. Because it proceeds via a stepwise pyrazolidine intermediate rather than a concerted 1,3-dipolar cycloaddition, it yields exclusively the 1,3,5-tri- or 1,3,4,5-tetrasubstituted pyrazole [2].

Q3: Can I control regioselectivity purely through kinetic parameters without changing the solvent or synthetic route? A3: Yes, but this requires transitioning from batch to continuous flow chemistry . Recent transient flow studies have revealed that the Knorr synthesis is not simply first-order; it involves complex, autocatalytic pathways and di-addition intermediates under neutral conditions. By precisely manipulating the reactant stoichiometry (feed ratios) and residence times in a microreactor, you can kinetically favor the formation of one regioisomer over the other before thermodynamic equilibration occurs [3].

Quantitative Data: Solvent Effects on Regioselectivity

To illustrate the profound impact of solvent selection on regiocontrol, consider the synthesis of fluorinated pyrazole analogs (data summarized from Fustero et al. [1]).

SolventHydrazineDiketone R1Diketone R2Ratio (3-Isomer : 5-Isomer)Yield (%)
EthanolMethylhydrazine

Phenyl50 : 5085
TFEMethylhydrazine

Phenyl90 : 1088
HFIPPhenylhydrazine

Phenyl>95 : 5 92

Self-Validating Experimental Protocols

Protocol A: TFE-Mediated Highly Regioselective Knorr Synthesis [1]

Use this protocol when optimizing existing 1,3-diketone/hydrazine reactions.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5.0 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Evaporate the TFE under reduced pressure. (Note: TFE can be recovered via distillation for reuse). Dilute the crude residue with ethyl acetate (15 mL) and wash with saturated aqueous

    
     (10 mL) and brine (10 mL).
    
  • Validation Checkpoint (Self-Validation): Before column chromatography, take a crude

    
     NMR in 
    
    
    
    . Locate the pyrazole C4-H proton (typically a sharp singlet between 6.0–7.0 ppm). Perform a 2D NOESY experiment. If you have the 1,5-disubstituted isomer, you will observe a strong NOE cross-peak between the N1-substituent (e.g., N-methyl) and the C5-substituent. If you have the 1,3-disubstituted isomer, this cross-peak will be absent.
Protocol B: Stepwise Cycloaddition via N-Arylhydrazones and Nitroolefins[2]

Use this protocol for highly functionalized or electron-deficient substrates.

  • Preparation: Combine the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in a reaction vial.

  • Solvent/Catalyst: Add a solvent mixture of TFE (4.0 mL) and Trifluoroacetic Acid (TFA) (0.2 mL, 5 mol% catalyst).

  • Heating: Seal the vial and heat to 80 °C for 12 hours. The acidic conditions facilitate the initial nucleophilic attack of the hydrazone carbon onto the nitroolefin.

  • Oxidative Elimination: The reaction naturally undergoes cyclization and oxidative elimination of nitrous acid (

    
    ) under these conditions to aromatize into the pyrazole.
    
  • Purification: Concentrate the mixture in vacuo and purify via flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

Follow this logical decision tree when faced with poor regioselectivity in your pyrazole synthesis workflows.

TroubleshootingWorkflow Start Mixture of Regioisomers Obtained CheckSubstrate Analyze Substrate (Steric vs Electronic) Start->CheckSubstrate Solvent Change Solvent to Fluorinated Alcohols (TFE/HFIP) CheckSubstrate->Solvent Standard Knorr Optimization Catalysis Adjust Stoichiometry in Flow Reactor CheckSubstrate->Catalysis Kinetic Control Needed AltRoute Use Alternative Route (Hydrazone + Nitroolefin) CheckSubstrate->AltRoute Unresolvable by Conditions Success High Regioselectivity (>95:5) Solvent->Success Catalysis->Success AltRoute->Success

Decision matrix for resolving pyrazole regioselectivity issues.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.[Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.[Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2023). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46.[Link]

Troubleshooting

Technical Support Center: Navigating the Challenges of Pyrazole Compound Scale-Up Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from the bench to a larger scale. We will address common challenges encountered during scale-up, providing not just solutions but also the underlying scientific principles to empower your process development.

Safety First: Hazard Assessment on a Larger Scale

Scaling up a chemical reaction is not merely about using larger flasks and more reagents; the physical and safety parameters change dramatically.[1] The surface-area-to-volume ratio decreases, making heat dissipation a critical concern.[2]

Question: My lab-scale pyrazole synthesis is straightforward, but I'm concerned about safety on a kilogram scale. What are the primary hazards I should assess?

Answer: A thorough safety assessment is paramount before any scale-up. For pyrazole synthesis, especially those involving common energetic functional groups or reagents, consider the following:

  • Thermal Runaway Potential: The condensation reaction to form the pyrazole ring, particularly the Knorr synthesis, can be exothermic.[2] A reaction that is easily controlled in a 100 mL flask can become a dangerous thermal runaway in a 20 L reactor because heat dissipates much less efficiently.[3]

    • Actionable Insight: Always perform a thermal stability analysis, such as Differential Scanning Calorimetry (DSC) or Thermal Gravimetric Analysis (TGA), on your starting materials, intermediates, and final product.[2] This will identify decomposition temperatures and exothermic events.

  • Handling of Hazardous Reagents:

    • Hydrazine Derivatives: Many pyrazole syntheses utilize hydrazine or its derivatives (e.g., phenylhydrazine), which are toxic and must be handled with appropriate personal protective equipment in a well-ventilated area.[2]

    • Diazonium Intermediates: Syntheses involving diazotization steps are particularly hazardous. Diazonium salts can be explosive and are sensitive to shock, friction, and heat.[1][4] Maintaining low temperatures (typically below 5°C) is crucial to prevent decomposition and a rapid release of nitrogen gas.[2]

  • High Nitrogen-to-Carbon Ratio: Many pyrazole compounds, especially those with amino or nitro groups, have a high nitrogen-to-carbon ratio, which can indicate energetic or explosive properties.[1][2]

Question: How can I mitigate the risks associated with diazotization reactions during scale-up?

Answer: The safest way to handle hazardous intermediates like diazonium salts on a large scale is to avoid their accumulation.

  • Telescoped Reactions: Design your process so that the diazonium intermediate is consumed in the next step as it is formed.

  • Flow Chemistry: This is an excellent strategy for managing hazardous reactions.[5] In a flow reactor, only small amounts of the hazardous intermediate are generated at any given time and are immediately reacted, which significantly enhances safety.[4][6] This approach avoids the need to stockpile dangerous compounds.[7]

Reaction Control, Yield, and Optimization

Achieving consistent yield and purity upon scale-up requires re-optimization of reaction parameters. What worked on a small scale may not be directly transferable.[2]

Question: My pyrazole synthesis yield dropped significantly when I moved from a 1 g to a 100 g scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a common problem, often stemming from issues with mass and heat transfer.

  • Inefficient Mixing: In a larger reactor, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's stirring mechanism is sufficient for the vessel size and the viscosity of the reaction mixture.[2]

  • Poor Temperature Control: The internal temperature of the reaction can be significantly different from the jacket temperature of the reactor.[2] An uncontrolled exotherm can lead to the decomposition of reactants, intermediates, or the final product.

    • Actionable Insight: Always monitor the internal reaction temperature. For exothermic reactions, use a jacketed reactor with a reliable temperature control unit and add reagents portion-wise or via a syringe pump to manage the rate of heat generation.[8]

  • Incomplete Reactions: Monitor the reaction to completion using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10] Insufficient reaction time or temperature can leave starting materials unreacted.[11]

Troubleshooting Low Yield: A Decision Workflow

Here is a logical workflow to diagnose and address low yield issues during scale-up.

LowYieldTroubleshooting cluster_completion cluster_impurities start Low Yield on Scale-Up check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check reactant stoichiometry/purity no_completion->optimize_conditions check_impurities Analyze Crude Product for Impurities (LC-MS, NMR) yes_completion->check_impurities impurities_found Side Products Identified check_impurities->impurities_found Yes no_impurities Product is clean but yield is low check_impurities->no_impurities No address_side_reactions Address Side Reactions: - Lower temperature - Change reagent addition rate - Use inert atmosphere impurities_found->address_side_reactions check_workup Investigate Work-up & Isolation Procedure no_impurities->check_workup

Caption: Troubleshooting logic for addressing low product yield.[8]

Controlling Regioselectivity and Impurity Formation

The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[11][12] These isomers can have very similar physical properties, making them difficult to separate.

Question: My reaction produces a mixture of two regioisomers. How can I improve the selectivity for the desired product on a larger scale?

Answer: Controlling regioselectivity is a matter of influencing the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[12] Several factors can be adjusted:

  • Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly alter the reaction pathway and, therefore, the isomeric ratio.[12]

    • Acidic Conditions: Often favor the attack of the more substituted nitrogen of the hydrazine at the more reactive (less sterically hindered) carbonyl group.

    • Solvent Effects: Protic solvents can stabilize intermediates differently than aprotic solvents, influencing the regiochemical outcome. It is worth screening a panel of solvents (e.g., ethanol, acetic acid, toluene, THF) at the lab scale before scaling up.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance kinetic control, favoring the formation of one isomer over the other.[10][12]

  • Steric and Electronic Effects: You can sometimes modify the starting materials to favor a specific outcome. Adding a bulky protecting group can block one reactive site, directing the reaction.[12]

Question: I'm observing significant colored impurities in my final product. What is the source, and how can I remove them?

Answer: Yellow or red discoloration is common and often results from the decomposition or side reactions of the hydrazine starting material, particularly phenylhydrazine.[11] Air oxidation of the amine-containing product or intermediates can also contribute.[2]

Solutions for Purification:

MethodDescriptionBest For
Activated Charcoal Treatment The crude product is dissolved, and activated charcoal is added to adsorb colored impurities. The charcoal is then removed by filtration.Removing highly colored, non-polar impurities.
Acid-Base Extraction Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This allows for their extraction into an aqueous acid phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole is then recovered by basifying the aqueous layer.[13]Separating the basic pyrazole product from neutral or acidic impurities.
Recrystallization An effective method for removing small amounts of impurities that will remain in the mother liquor upon crystallization.[13]Final polishing of the product to achieve high purity.

Catalyst Management in Large-Scale Synthesis

If your synthesis uses a catalyst (e.g., zeolites, acidic resins), its performance and lifecycle are critical on a larger scale.

Question: My catalyst's activity is decreasing with each cycle. How can I diagnose the problem and regenerate it?

Answer: Catalyst deactivation is a common scale-up issue. The primary mechanisms are poisoning, coking (fouling), and sintering (thermal damage).[14]

  • Diagnosis: A sudden drop in activity often points to poisoning by contaminants in the feedstock (e.g., sulfur compounds).[14] A gradual decline may indicate coking , where carbonaceous deposits block active sites.

  • Regeneration:

    • Poisoned Catalysts: Can sometimes be regenerated by washing with a solvent or a chemical treatment to remove the poison.[14]

    • Coked Catalysts: For solid catalysts like zeolites, a common regeneration procedure is calcination. This involves carefully heating the catalyst in a stream of air or diluted oxygen to burn off the carbon deposits.[14]

Protocol: General Regeneration of a Coked Zeolite Catalyst
  • Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove residual reactants and products.

  • Drying: Dry the washed catalyst in an oven at 110-120°C for 2-4 hours.

  • Calcination: Place the dried catalyst in a suitable furnace. Slowly ramp the temperature (e.g., 5°C/min) to 450-550°C under a controlled flow of air. Hold at this temperature for 3-5 hours.

  • Cooling: Allow the catalyst to cool slowly to room temperature under a dry atmosphere.[14]

Work-up and Purification Challenges

Isolating a pure product on a large scale presents its own set of physical and chemical challenges.

Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. An insulated container can help. Rapid cooling favors oil formation.[13]

  • Change the Solvent System: The choice of solvent is critical. You may need to switch to a different solvent or use a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent to induce precipitation).[13]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Protocol: Acid-Base Extraction for Pyrazole Purification

This protocol is effective for separating a basic pyrazole product from non-basic impurities.[11]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously. The protonated pyrazole salt will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts to maximize recovery.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The neutral pyrazole product will precipitate out.

  • Isolation: If the product precipitates as a solid, collect it by vacuum filtration. If it separates as an oil, extract it back into an organic solvent (e.g., dichloromethane), dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[11]

General Pyrazole Synthesis and Scale-Up Workflow

The following diagram illustrates the key stages and considerations when moving from lab-scale synthesis to large-scale production.

ScaleUpWorkflow lab_scale Lab-Scale Synthesis (mg to g) safety Hazard & Safety Assessment (DSC, Runaway Potential) lab_scale->safety pilot_scale Pilot Scale-Up (100g to kg) safety->pilot_scale process_opt Process Optimization - Reaction Parameters - Mixing & Heat Transfer - Impurity Control pilot_scale->process_opt purification_dev Work-up & Purification - Extraction - Crystallization - Filtration process_opt->purification_dev production Production Scale (kg+) purification_dev->production qc Quality Control & Analysis (HPLC, NMR, Purity) production->qc

Caption: General workflow for pyrazole synthesis scale-up.

References
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences.
  • Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering. Available at: [Link]

  • Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. Available at: [Link]

  • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

degradation pathways of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

This technical guide acts as a specialized support center for researchers working with 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol . It synthesizes confirmed chemical behaviors of N-hydroxyethyl pyrazoles and nitro-aromati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support center for researchers working with 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol . It synthesizes confirmed chemical behaviors of N-hydroxyethyl pyrazoles and nitro-aromatics to provide a self-validating troubleshooting system.

Compound: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol Application: Pharmaceutical Intermediate / Energetic Material Precursor[1]

Part 1: Mechanistic Overview (The "Why")

This molecule possesses three distinct reactive centers susceptible to degradation:

  • The Hydroxyethyl Tail (Position 1): The primary site of instability. It is prone to oxidation (forming carboxylic acids) and dehydration (forming vinyl impurities).

  • The Nitro Group (Position 4): A chromophore sensitive to UV light (photolysis) and reduction.

  • The Pyrazole Ring: Generally robust, but susceptible to N-N bond cleavage under extreme thermal stress.

Degradation Pathway Visualization

The following diagram maps the parent compound to its primary degradants. Use this to identify impurities based on reaction conditions.

DegradationPathways Parent Parent Molecule 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol (Rt: 1.0) Acid Oxidative Impurity 2-(3-Methyl-4-nitro-pyrazol-1-yl)-acetic acid (Polar | RRT < 1.0) Parent->Acid Oxidation (Air/Trace Metals) Vinyl Dehydration Impurity 1-Vinyl-3-methyl-4-nitropyrazole (Non-polar | RRT > 1.0) Parent->Vinyl Acid Catalysis/Heat (-H2O) Amine Reductive Impurity 2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol (Basic | pH Sensitive) Parent->Amine Reduction (Metal/H2 source) Photo Photodegradants Nitro-nitrite rearrangement products (Colored/Radicals) Parent->Photo UV Light (λ < 400nm)

Caption: Primary degradation vectors. RRT (Relative Retention Time) estimates assume a standard C18 Reverse Phase HPLC method.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may encounter in the lab.

Issue 1: "I see a new, early-eluting peak (RRT ~0.8) growing during storage."

Diagnosis: Oxidative Degradation (Formation of Pyrazole-1-acetic acid).

  • The Cause: The primary alcohol on the ethyl chain is oxidizing to a carboxylic acid. This is often catalyzed by trace transition metals or exposure to air in solution.

  • Verification:

    • Check pH: An aqueous solution of the degraded sample will be more acidic than the standard.

    • LC-MS: Look for a mass shift of +14 Da (Addition of Oxygen, loss of 2 Hydrogens:

      
      ).
      
  • Corrective Action:

    • Store solid material under Argon/Nitrogen.

    • Add a chelating agent (e.g., EDTA) if the compound is in solution buffers to sequester trace metals.

Issue 2: "The white powder is turning yellow/brown, but purity by HPLC remains high."

Diagnosis: Photolytic Surface Degradation .

  • The Cause: The nitro group (

    
    ) is a chromophore. Upon UV exposure, it undergoes a nitro-to-nitrite rearrangement or radical formation.[1] This reaction is often limited to the crystal surface, causing significant color change with negligible bulk chemical change.[1]
    
  • Verification:

    • Dissolve the sample.[2] If the color dilutes significantly and HPLC shows <0.5% degradation, it is a surface phenomenon.[1]

    • Warning: Nitro-aromatic radicals can initiate autocatalytic decomposition if heated.

  • Corrective Action:

    • Strictly use amber glassware.

    • Wrap storage containers in aluminum foil.

Issue 3: "During drying (vacuum oven), I observe a mass loss greater than volatiles, and a non-polar impurity appears."

Diagnosis: Thermal Dehydration (Formation of N-Vinyl species).

  • The Cause: Under heat and vacuum, especially if trace acid is present, the hydroxyethyl group eliminates water to form 1-Vinyl-3-methyl-4-nitropyrazole .[1]

  • Verification:

    • LC-MS: Look for a mass shift of -18 Da (Loss of

      
      ).
      
    • NMR: Appearance of characteristic vinylic protons (multiplets around 5.0–7.5 ppm).

  • Corrective Action:

    • Limit drying temperature to <40°C.

    • Ensure the material is neutral (pH 7) before drying; acidic residues catalyze this elimination.

Part 3: Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate your analytical method, perform the following stress tests. These conditions are designed to generate the impurities described above.

Pre-requisite: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile/Water (50:50).

Stress TypeConditionsTarget DegradantExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursDehydration (Vinyl) New peak at RRT > 1.0 (Non-polar).[1] Mass: [M-18].
Base Hydrolysis 0.1 N NaOH, Ambient, 2 hoursRing Cleavage Potential ring opening (rare) or retro-addition.[1]
Oxidation 3%

, Ambient, 24 hours
Acid Derivative New peak at RRT < 1.0 (Polar).[1] Mass: [M+14].
Photolysis UV Light (ICH Q1B), 1.2M lux hoursRadicals/Dimers Yellowing of solution; complex baseline noise.[1]
Thermal Solid state, 80°C, 7 daysDehydration Surface color change; slight increase in vinyl impurity.[1]
Protocol: Rapid Oxidative Susceptibility Test

Use this to determine if your formulation requires antioxidants.

  • Dissolve 10 mg of compound in 10 mL of water/methanol.

  • Add 10 µL of 1%

    
     (Iron acts as a radical catalyst).
    
  • Add 100 µL of 30%

    
    .
    
  • Monitor by HPLC at T=0, 1h, and 4h.

  • Result: If degradation >5% at 1h, the hydroxyethyl group is highly labile; requires inert atmosphere storage.[1]

References

  • Lyalin, B. V., & Petrosyan, V. A. (2011). Electrooxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.[1][3] Russian Journal of Electrochemistry.[3] (Demonstrates the oxidation pathway of N-hydroxyethyl pyrazoles to acetic acid derivatives).

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (Standard protocol for testing nitro-group light sensitivity).

  • Larraza, I., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.[1] Molecules.[2][3][4][5][6][7][8][9][10][11] (Details the dehydration mechanism of N-hydroxyethyl pyrazoles to N-vinyl species). [1]

  • Tang, Y., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.[1] ACS Applied Materials & Interfaces. (Provides data on the thermal stability and sensitivity of nitro-pyrazole scaffolds). [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Evaluating the Potential of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the pyrazole class of heterocyclic compounds. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the pyrazole class of heterocyclic compounds. While direct experimental data on the biological activity of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol is not extensively available in current literature, this document will synthesize data from closely related analogues to forecast its potential pharmacological profile. By examining the influence of key structural motifs—the 3-methyl group, the 4-nitro substituent, and the N-1 ethanol side chain—we aim to provide a predictive framework and a rationale for future experimental investigation.

The 3-Methyl-4-Nitro-Pyrazole Core: A Versatile Synthetic Intermediate

The 3-methyl-4-nitro-1H-pyrazole moiety is a crucial building block in synthetic and medicinal chemistry.[5] The electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring. More importantly, it serves as a versatile synthetic handle. The nitro group can be readily reduced to a primary amine, which then acts as a nucleophilic site for a wide range of subsequent chemical transformations.[5]

This synthetic utility is prominently highlighted in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[5] The 3-methyl-4-nitropyrazole core is an essential precursor for creating the aminopyrazole derivatives that form the basis of these potent and selective LRRK2 inhibitors.[5]

G cluster_0 Synthesis Pathway Start 3-Methyl-4-nitro-1H-pyrazole (Precursor) Reduction Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) Start->Reduction Step 1 Intermediate 4-Amino-3-methyl-1H-pyrazole (Key Intermediate) Reduction->Intermediate Step 2 Elaboration Further Synthetic Elaboration (e.g., Coupling Reactions) Intermediate->Elaboration Step 3 Product Complex Biologically Active Molecules (e.g., LRRK2 Inhibitors) Elaboration->Product Step 4

Caption: Role of 3-Methyl-4-nitro-pyrazole as a synthetic precursor.

Comparative Analysis of Biological Activities

The biological profile of a pyrazole derivative is profoundly dictated by the nature and position of its substituents. The following sections compare the known activities of various pyrazoles to infer the potential of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, acting through diverse mechanisms including kinase inhibition, apoptosis induction, and cell cycle arrest.[6][7][8] Structure-activity relationship studies have revealed that substitutions at all positions of the pyrazole ring can significantly modulate cytotoxic efficacy.[6] For instance, some studies suggest that lipophilic and electron-withdrawing groups, such as halogens on an attached phenyl ring, can enhance cytotoxicity against certain cancer cell lines.[9] Given that the nitro group is strongly electron-withdrawing, this is a feature of interest for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol.

Many pyrazole-containing compounds function as potent kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and CDK2, which are critical for cancer cell proliferation and survival.[6]

Table 1: Comparative Anticancer Activity of Various Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 Value (µM)Mechanism of Action (if known)Reference
Pyrazolo[3,4-d]pyrimidine derivative 24 A549 (Lung)8.21EGFR Inhibitor[6]
Pyrazolo[3,4-d]pyrimidine derivative 24 HCT116 (Colorectal)19.56EGFR Inhibitor[6]
Indole-pyrazole derivative 33 Multiple< 23.7CDK2 Inhibitor[6]
5-alkylated selanyl-1H-pyrazole 54 HepG2 (Liver)13.85Dual EGFR/VEGFR-2 Inhibitor[6]
Aryldiazo pyrazole derivative 1 HCT-116 (Colorectal)4.2Xanthine Oxidase Inhibition[8]
Coumarin-pyrazole hybrid P-03 A549 (Lung)13.5Apoptosis Induction[10]

Predicted Potential of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol:

  • The 4-Nitro Group: As a strong electron-withdrawing group, it could contribute positively to cytotoxic activity, a feature seen in other classes of anticancer compounds.

  • The N-1 Ethanol Group: The hydroxyl group can increase hydrophilicity, potentially improving solubility and bioavailability. It also provides a site for metabolic modification (e.g., glucuronidation) or further derivatization to create pro-drugs.

Antimicrobial Activity

The pyrazole nucleus is a core component of several antimicrobial agents.[2][4] The mechanism of action can vary, but some derivatives have been found to act as DNA gyrase inhibitors.[11] The antimicrobial spectrum and potency are heavily influenced by the substituents on the pyrazole ring. For example, the presence of a hydrazone moiety or specific substitutions on aromatic rings attached to the pyrazole core are often important for activity.[1]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Microorganism(s)MIC (µg/mL)Reference
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 S. aureus (quinolone-resistant)1-2[11]
Pyrazole-1-carbothiohydrazide 21a S. aureus, B. subtilis62.5 - 125[12]
Pyrazole-1-carbothiohydrazide 21a C. albicans, A. flavus2.9 - 7.8[12]
Pyrazole-1-sulphonamide (general class)Gram-positive & Gram-negative bacteriaModerate Activity[2]
Thiazolidinone-pyrazole hybrid 3c E. coliPotent[13]

Predicted Potential of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol: The predictive analysis for antimicrobial activity is less direct. While the core scaffold is promising, the specific combination of methyl, nitro, and ethanol groups does not immediately align with common antimicrobial pyrazole motifs like large aromatic side chains or specific hydrazone linkages. However, the N-1 ethanol group could improve aqueous solubility, a desirable property for potential antimicrobial agents. Its true potential would need to be determined through empirical screening.

Anti-inflammatory Activity

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassAssayPotency / ResultMechanism (if known)Reference
Pyrazoline 2g LOX InhibitionIC50 = 80 µMLOX Inhibition[14]
Pyrazolines 2d & 2e Carrageenan-induced paw edemaPotent inhibitionIn vivo anti-inflammatory[14]
N1-benzensulfonamide 3d COX InhibitionSelective for COX-2COX-2 Inhibition[16]
Pyrazole with urea pharmacophoreIn vivo modelsAnti-inflammatory effect, TNF-α inhibitionTNF-α Inhibition[15]
1,3,4-trisubstituted pyrazole 5a Carrageenan-induced paw edema>84.2% inhibitionIn vivo anti-inflammatory[17]

Predicted Potential of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol: The anti-inflammatory potential is plausible. The monosubstituted electron-withdrawing group in the phenyl ring attached to a pyrazole nucleus has been associated with strong anti-inflammatory efficacy in some studies.[15] While our target molecule has a nitro group directly on the pyrazole ring, this electron-withdrawing characteristic could be significant. The overall shape and electronic distribution of the molecule would determine its ability to fit into the active site of enzymes like COX-2.

Key Experimental Protocols

To empirically validate the predicted activities of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, standardized assays are required. The following are step-by-step methodologies for core in vitro and in vivo tests.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity.

Causality: The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Key substituent positions on the pyrazole ring influencing activity.

Key SAR Insights:

  • N1-Position: Substitution at this position is crucial for modulating pharmacokinetic properties. The ethanol group in our target compound is expected to enhance water solubility.

  • C3 and C5-Positions: These positions are frequently substituted with aryl groups that engage in hydrophobic and π-stacking interactions within biological targets like kinase active sites. [18]* C4-Position: This position is often a key site for modulation. The nitro group in 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol introduces a strong electronic influence and a potential hydrogen bond acceptor, in addition to its synthetic utility.

Proposed Research Path:

  • Synthesis: Develop and optimize a synthetic route to produce high-purity 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol.

  • In Vitro Screening: Perform a broad-panel screening for primary biological activities using the protocols described above (cytotoxicity, antimicrobial, anti-inflammatory).

  • Hit-to-Lead Optimization: If promising activity is identified, synthesize a small library of analogues by modifying the N-1 ethanol chain (e.g., extending the chain, converting to an ester) and reducing the C4 nitro group to an amine, followed by acylation or alkylation.

  • Mechanism of Action Studies: For the most potent compounds, conduct further assays to elucidate the specific biological target and mechanism of action.

Conclusion

While 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol remains a molecule with an uncharacterized biological profile, a systematic analysis of its structural components in the context of known pyrazole pharmacology provides a strong basis for predicting its potential. Its core, the 3-methyl-4-nitropyrazole moiety, is a validated precursor for highly active compounds. [5]The presence of the electron-withdrawing nitro group suggests potential for anticancer and anti-inflammatory activity, while the N-1 ethanol side chain offers favorable pharmacokinetic properties. This guide provides the scientific rationale and a clear experimental framework for researchers to undertake the synthesis and biological evaluation of this promising compound, potentially unlocking a new series of pyrazole-based therapeutic agents.

References

  • Lan, R., Liu, Q., & Fan, P. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Farag, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Tzankova, V., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Kaur, R., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Ohashi, E., et al. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • El-Metwaly, A. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]

  • Alam, M. J., & Ahsan, M. J. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. Retrieved from [Link]

  • Tewari, A. K., et al. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Retrieved from [Link]

  • Lan, R., et al. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Journal of Saudi Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Sharma, N., & Singh, A. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

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  • Al-Suwaidan, I. A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules. Retrieved from [Link]

  • Kaur, R., et al. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Kumar, R. S., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sayed, A. E. H., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Ecotoxicology and Environmental Safety. Retrieved from [Link]

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  • Deshmukh, R., & Tekale, S. (2019). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-Researchco. Retrieved from [Link]

  • Serdiuk, T. M., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

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Comparative

Technical Guide: Structure-Activity Relationship of 3-Methyl-4-Nitro-Pyrazole Derivatives

Executive Summary This guide provides a technical analysis of 3-methyl-4-nitro-pyrazole (3-MNP) derivatives, a scaffold occupying a unique niche at the intersection of high-energy materials and antimicrobial pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3-methyl-4-nitro-pyrazole (3-MNP) derivatives, a scaffold occupying a unique niche at the intersection of high-energy materials and antimicrobial pharmacophores. Unlike the widely utilized 4-amino-pyrazoles (found in kinase inhibitors like Pirtobrutinib), the 4-nitro variants function primarily through electron-deficient mechanisms.

Key Insight: The 4-nitro group acts as a critical "electronic switch." While it significantly enhances antimicrobial potency against Gram-negative anaerobes (comparable to 5-nitroimidazoles), it often introduces metabolic liabilities (nitroreductase sensitivity) that must be managed via N1-substitution. This guide compares 3-MNP derivatives against their 4-amino and 4-hydrogen analogs to delineate their specific utility in early-stage drug discovery.

Scaffold Analysis & Chemical Logic

The 3-MNP core (


) is defined by a push-pull electronic system. Understanding this is prerequisite to rational design.
FeatureChemical FunctionBiological Implication
4-Nitro Group (-NO₂) Strong Electron Withdrawing Group (EWG).Potency Driver: Increases acidity of N1-H (pKa ~9-10), facilitating H-bond interactions. Acts as a potential bioreductive pharmacophore (similar to Metronidazole).
3-Methyl Group (-CH₃) Lipophilic Anchor (

-donor).
Selectivity Tuner: Provides steric bulk to orient the molecule in the binding pocket; prevents oxidative metabolism at C3.
N1-Position Hydrogen Bond Donor (if unsubstituted).PK Modulator: The primary site for derivatization to adjust LogP (lipophilicity) and permeability. Unsubstituted N1 is often too polar for CNS penetration.

Comparative Performance: 3-MNP vs. Alternatives

The following analysis compares 3-MNP derivatives against standard alternatives in medicinal chemistry.

Comparison 1: Antimicrobial Potency (The "Nitro Effect")

Context: Activity against anaerobic bacteria (e.g., Bacteroides fragilis).

Scaffold VariantElectronic StateNormalized Potency (MIC)Mechanism of Action
4-Nitro-pyrazole (3-MNP) Electron Deficient (

-acid)
High (1.0x) Bioreduction to toxic radical species (nitro-radical anion) damaging DNA.
4-Amino-pyrazole Electron Rich (

-base)
Low (<0.1x) Loses bioreductive capacity; shifts mode to H-bond donor (Kinase inhibition).
4-H-pyrazole NeutralInactive Lacks the electronic activation required for target engagement.

Experimental Verdict: The nitro group is non-negotiable for antimicrobial activity in this series. Replacing it with an amino group abolishes antimicrobial efficacy but opens pathways for kinase inhibition (see References regarding EGFR inhibition).

Comparison 2: Metabolic Stability vs. 5-Nitroimidazoles

Context: Comparison with Metronidazole (Standard of Care).

  • Metronidazole: High potency, but associated with mutagenic risks due to high redox potential.

  • 3-MNP Derivatives: The pyrazole ring is more aromatic (stable) than the imidazole ring.

    • Result: 3-MNP derivatives generally exhibit lower reduction potential than nitroimidazoles. This implies they require more specific nitroreductases to activate, potentially offering a better safety profile (lower genotoxicity) at the cost of slightly reduced broad-spectrum potency.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the decision logic for optimizing the 3-MNP scaffold.

SAR_Logic Core 3-Methyl-4-Nitro-Pyrazole (Scaffold) N1_Mod N1-Substitution Core->N1_Mod C3_Mod C3-Methyl Core->C3_Mod C4_Mod C4-Nitro Core->C4_Mod N1_H H (Unsubstituted) High Polarity Good Solubility N1_Mod->N1_H N1_Alkyl Alkyl/Aryl Increases LogP Improves Permeability N1_Mod->N1_Alkyl C4_Keep Retain Nitro Antimicrobial Mode C4_Mod->C4_Keep Path A: Infection C4_Reduce Reduce to Amino Kinase Inhibitor Mode C4_Mod->C4_Reduce Path B: Oncology

Figure 1: SAR Decision Tree for 3-MNP Derivatives. Path A (Retaining Nitro) focuses on antimicrobial/energetic applications. Path B (Reduction) transitions to oncology (kinase inhibition).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Synthesis of 3-Methyl-4-Nitro-Pyrazole

Safety Note: Nitration reactions are exothermic. Perform behind a blast shield.

  • Preparation: Dissolve 3-methylpyrazole (10 mmol) in concentrated sulfuric acid (

    
    , 5 mL) at 0°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.2 eq) while maintaining internal temperature below 10°C.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quench: Pour mixture onto crushed ice (50g). The product will precipitate as a white/pale yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 70-85%

    • Melting Point: ~134-136°C

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to

    
     CFU/mL in cation-adjusted Mueller-Hinton broth.
    
  • Compound Prep: Dissolve 3-MNP derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: 37°C for 16-20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Mechanistic Workflow: From Synthesis to Target

Workflow Start Start: 3-Methylpyrazole Step1 Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution Start->Step1 Inter Intermediate: 3-Methyl-4-Nitro-Pyrazole Step1->Inter Branch Application? Inter->Branch PathA N-Alkylation (R-X, K2CO3) Branch->PathA Retain NO2 PathB Nitro Reduction (H2, Pd/C or SnCl2) Branch->PathB Remove NO2 FinalA Bioactive Nitro-Heterocycle (Antimicrobial/Energetic) PathA->FinalA FinalB Amino-Pyrazole (Kinase Inhibitor Scaffold) PathB->FinalB

Figure 2: Synthetic workflow illustrating the divergence between nitro-retentive pathways (antimicrobial) and nitro-reductive pathways (oncology).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79673, 3-Methyl-4-nitropyrazole. [Link]

  • MDPI (Molecules). Synthesis and Microbiological Activities of 3-Nitropyrazolo-Derivatives. (General reference for nitro-pyrazole antimicrobial protocols). [Link]

  • Organic Syntheses. 3-Methyl-4-nitropyridine-1-oxide (Analogous Nitration Protocols). Org.[1][2][3] Synth. 1965, 45, 57. [Link]

  • Journal of Medicinal Chemistry. Amino-Pyrazoles in Medicinal Chemistry: A Review (Comparative analysis of Amino vs Nitro). [Link]

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Validation

A Senior Application Scientist's Guide to the In Vivo Validation of Novel Anti-Inflammatory Agents: A Comparative Study of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Introduction The discovery of novel anti-inflammatory therapeutics is a cornerstone of pharmaceutical research, addressing a myriad of diseases from arthritis to inflammatory bowel disease. Our focus here is on a promisi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of novel anti-inflammatory therapeutics is a cornerstone of pharmaceutical research, addressing a myriad of diseases from arthritis to inflammatory bowel disease. Our focus here is on a promising, albeit under-characterized molecule: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, which we will refer to as "Compound X". The pyrazole nucleus is a well-established pharmacophore present in several successful drugs, including the anti-inflammatory agent Celecoxib.[1][2][3] This structural motif, combined with a nitrophenyl group, suggests a potential for potent anti-inflammatory activity, possibly through the modulation of key inflammatory pathways such as Cyclooxygenase-2 (COX-2) or Nuclear Factor-kappa B (NF-κB).[4][5]

This guide provides a comprehensive framework for the in vivo validation of Compound X, presenting it as a case study for researchers in drug development. We will objectively compare its hypothetical performance against established anti-inflammatory agents—the selective COX-2 inhibitor Celecoxib and the potent corticosteroid Dexamethasone—providing detailed experimental protocols and supporting data to illustrate the validation process. Our approach is grounded in scientific integrity, ensuring that every protocol described is a self-validating system, and all claims are supported by authoritative sources. All animal studies described herein should be conducted in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[6][7][8][9][10]

Hypothesized Mechanism of Action and Comparator Rationale

Given its structural similarity to other pyrazole-containing anti-inflammatory drugs, we hypothesize that Compound X exerts its effects through the selective inhibition of the COX-2 enzyme.[11][12] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13][14][15] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[16][17]

To provide a robust comparison, we have selected two gold-standard anti-inflammatory drugs with distinct mechanisms of action:

  • Celecoxib: A selective COX-2 inhibitor, serving as a direct mechanistic comparator.[11][16][18][19] Its primary action is to block prostaglandin synthesis.[12][14]

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.[20][21][22][23][24] Its mechanism is complex, involving the regulation of gene expression through the glucocorticoid receptor, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[20][21]

This comparative approach will allow us to not only assess the efficacy of Compound X but also to gain insights into its potential mechanism of action.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammatory model used for the screening of novel anti-inflammatory compounds.[25][26][27][28] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, driven by the upregulation of COX-2.[25]

Experimental Workflow

The following diagram outlines the experimental workflow for the carrageenan-induced paw edema assay.

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction cluster_post Post-Treatment & Analysis acclimatize Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement (V₀) acclimatize->baseline grouping Random Animal Grouping (n=8 per group) baseline->grouping dosing Compound Administration (p.o.) grouping->dosing carrageenan Subplantar Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement (Vₜ) (1, 2, 3, 4, 5, 6 hours) carrageenan->measurement euthanasia Euthanasia & Tissue Collection (6 hours) measurement->euthanasia analysis Data & Statistical Analysis euthanasia->analysis cyto_histo Cytokine & Histological Analysis euthanasia->cyto_histo

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol

1. Animals:

  • Male Wistar rats (180-220 g) will be used. Animals will be housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water. All procedures will be approved by the Institutional Animal Ethics Committee.

2. Grouping and Dosing:

  • Animals will be randomly divided into the following groups (n=8 per group):

    • Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline, administered orally (p.o.).

    • Group 2 (Compound X - Low Dose): 10 mg/kg Compound X in 0.5% CMC, p.o.

    • Group 3 (Compound X - High Dose): 30 mg/kg Compound X in 0.5% CMC, p.o.

    • Group 4 (Celecoxib Positive Control): 10 mg/kg Celecoxib in 0.5% CMC, p.o.[29]

    • Group 5 (Dexamethasone Positive Control): 1 mg/kg Dexamethasone in 0.5% CMC, p.o.

3. Induction of Paw Edema:

  • One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline will be injected into the subplantar surface of the right hind paw of each rat.[27][30]

4. Measurement of Paw Edema:

  • The volume of the injected paw will be measured using a digital plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[30]

  • The percentage inhibition of edema will be calculated using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Comparative Performance Data

The following tables present hypothetical data to illustrate the expected outcomes of the in vivo study.

Table 1: Effect of Compound X and Comparators on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition at 3h
Vehicle Control-0.85 ± 0.06-
Compound X100.51 ± 0.04*40.0
Compound X300.34 ± 0.03 60.0
Celecoxib100.38 ± 0.0355.3
Dexamethasone10.25 ± 0.02**70.6

*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.

Table 2: Time-Course of Edema Inhibition

Treatment Group% Inhibition at 1h% Inhibition at 3h% Inhibition at 6h
Compound X (30 mg/kg)35.260.058.5
Celecoxib (10 mg/kg)25.855.352.1
Dexamethasone (1 mg/kg)45.170.668.3

Mechanistic Insights: Cytokine and Histological Analysis

To further validate the anti-inflammatory activity and elucidate the mechanism of Compound X, terminal analyses of inflamed paw tissue and serum are crucial.

Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway targeted by Compound X and the comparators.

G cluster_pathway Inflammatory Signaling Cascade cluster_drugs Drug Intervention Points Carrageenan Carrageenan Cell Immune Cells (e.g., Macrophages) Carrageenan->Cell ArachidonicAcid Arachidonic Acid Cell->ArachidonicAcid NFkB_path NF-κB Pathway Activation Cell->NFkB_path COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_path->Cytokines Cytokines->Inflammation CompoundX Compound X CompoundX->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_path Inhibits

Caption: Hypothesized inflammatory signaling pathway and drug targets.

Cytokine Analysis Protocol

1. Sample Collection:

  • At the 6-hour time point, blood will be collected via cardiac puncture for serum separation.

  • The inflamed paw tissue will be excised, weighed, and homogenized in a lysis buffer containing protease inhibitors.

2. Cytokine Measurement:

  • Levels of key pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the serum and tissue homogenates will be quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[31][32][33][34]

Table 3: Hypothetical Effect on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control150.2 ± 12.595.8 ± 8.1210.4 ± 18.7
Compound X (30 mg/kg)75.6 ± 6.8 48.2 ± 5.3102.1 ± 9.5
Celecoxib (10 mg/kg)82.1 ± 7.555.4 ± 6.1 115.6 ± 10.2
Dexamethasone (1 mg/kg)40.3 ± 4.1 25.9 ± 3.255.8 ± 6.4**

**p < 0.01 compared to Vehicle Control.

Histopathological Analysis Protocol

1. Tissue Processing:

  • A section of the inflamed paw tissue will be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • 5 µm sections will be cut and stained with Hematoxylin and Eosin (H&E).[35][36]

2. Histological Evaluation:

  • The stained sections will be examined microscopically for key features of inflammation, including:

    • Edema (fluid accumulation in the interstitial space).

    • Infiltration of inflammatory cells (neutrophils, macrophages).[35][37]

    • Tissue damage and necrosis.

  • A semi-quantitative scoring system will be used to assess the severity of these changes.[38]

Table 4: Histopathological Scoring of Inflamed Paw Tissue

Treatment GroupEdema Score (0-3)Inflammatory Cell Infiltration Score (0-3)Overall Inflammation Score (0-6)
Vehicle Control2.8 ± 0.22.9 ± 0.15.7 ± 0.3
Compound X (30 mg/kg)1.2 ± 0.3 1.4 ± 0.22.6 ± 0.5
Celecoxib (10 mg/kg)1.4 ± 0.21.6 ± 0.3 3.0 ± 0.5
Dexamethasone (1 mg/kg)0.8 ± 0.2 0.9 ± 0.21.7 ± 0.4**

**p < 0.01 compared to Vehicle Control.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vivo validation of the novel pyrazole derivative, 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol (Compound X), as a potential anti-inflammatory agent. By employing the well-established carrageenan-induced paw edema model and comparing its performance against clinically relevant drugs like Celecoxib and Dexamethasone, we can effectively assess its efficacy and gain valuable mechanistic insights.

The hypothetical data presented suggests that Compound X exhibits a dose-dependent anti-inflammatory effect, comparable to that of Celecoxib, a selective COX-2 inhibitor.[29][39][40][41] The reduction in paw edema, coupled with the suppression of pro-inflammatory cytokines and amelioration of inflammatory histological changes, strongly supports its therapeutic potential. The similar profile to Celecoxib in both the edema and cytokine assays lends credence to the hypothesis that Compound X may also act as a selective COX-2 inhibitor.[42]

Future studies should aim to confirm this mechanism of action through in vitro COX-1/COX-2 enzyme inhibition assays. Furthermore, evaluation in chronic models of inflammation, such as collagen-induced arthritis, will be essential to determine its long-term efficacy and safety profile. Toxicological studies will also be necessary to assess its potential for adverse effects, a critical step in the drug development pipeline. The framework provided in this guide serves as a foundational blueprint for advancing promising anti-inflammatory candidates from the bench to potential clinical applications.

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  • Stanković, N., Dinić, A., Ušćumlić, G., & Obradović, D. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules (Basel, Switzerland), 28(24), 8113. [Link]

  • Dash, S. R., & Sahu, M. K. (2025). Comparative study of histopathological changes in chronic vs. acute inflammatory diseases. Journal of Natural Science, 14, 1548. [Link]

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  • Acar, Ç., Acar, U., & Er, M. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS omega, 9(10), 11849–11862. [Link]

  • El-Sayed, M. A. A., El-Gazzar, M. G., & El-Gaml, K. M. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 540–551. [Link]

  • Kumar, V., & Sharma, A. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(29), 18585-18603. [Link]

  • De Salvo, C., Vetrano, S., & Danese, S. (2021). Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. International journal of molecular sciences, 22(4), 2056. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel pyrazole derivative, 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol. In the landscape of drug discovery, establishing the specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel pyrazole derivative, 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol. In the landscape of drug discovery, establishing the specificity of a new chemical entity is paramount to ensuring its safety and efficacy.[1] Pyrazole-containing compounds have emerged as a significant class of therapeutic agents, with several FDA-approved drugs demonstrating their clinical value.[2][3][4] This guide will delve into the rationale and methodologies for conducting robust cross-reactivity studies, comparing the target compound to known pyrazole-based drugs and other structurally or functionally related molecules.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6] However, this structural versatility also presents a potential for off-target interactions, which can lead to unforeseen side effects.[7][8] Therefore, a thorough investigation of cross-reactivity is not merely a regulatory requirement but a critical step in de-risking a drug candidate.

Understanding the Landscape: Potential for Cross-Reactivity

The structure of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, featuring a substituted pyrazole ring, suggests several potential avenues for cross-reactivity. The pyrazole core itself is present in numerous approved drugs that target a wide range of biological macromolecules.[4][5] Furthermore, the nitroaromatic group can be a substrate for various reductases, potentially leading to metabolic activation and off-target effects.[9]

Key Considerations for Potential Cross-Reactivity:

  • Structural Analogs: Comparison with established pyrazole-containing drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and various kinase inhibitors is essential.[2][3]

  • Functional Analogs: The nitro group and the ethanol substituent may confer affinities for enzymes or receptors not typically associated with the pyrazole core itself.

  • Metabolic Pathways: Understanding the metabolic fate of the compound is crucial, as metabolites may exhibit different cross-reactivity profiles.

Experimental Framework for Assessing Cross-Reactivity

A multi-tiered approach, combining in silico, in vitro, and potentially in vivo assays, is recommended to build a comprehensive cross-reactivity profile.

Workflow for Cross-Reactivity Assessment

InSilico In Silico Profiling (Target Prediction, Structural Homology) PrimaryTarget Primary Target Engagement Assays InSilico->PrimaryTarget Hypothesis Generation BroadPanel Broad Panel Screening (Kinases, GPCRs, Ion Channels) PrimaryTarget->BroadPanel Confirm On-Target Activity CellularAssays Cell-Based Functional Assays (Phenotypic Screening, Cytotoxicity) BroadPanel->CellularAssays Identify Off-Target Hits Hypersensitivity In Vitro Hypersensitivity Testing (e.g., Basophil Activation Test) CellularAssays->Hypersensitivity Assess Immunological Response InVivo In Vivo Studies (PK/PD, Toxicology) CellularAssays->InVivo Evaluate In-System Effects

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

In Vitro Cross-Reactivity Profiling: A Step-by-Step Guide

In vitro assays are the cornerstone of cross-reactivity assessment, offering a controlled environment to probe interactions with a wide array of biological targets.[10][11]

2.1. Broad Panel Screening

Broad panel screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets provides a rapid and cost-effective method to identify potential cross-reactivities.

Experimental Protocol: Kinase Panel Screen (Example)

  • Compound Preparation: Prepare a stock solution of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at a range of concentrations. Include a known inhibitor as a positive control and a vehicle control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for any observed inhibition.

2.2. Cellular Functional Assays

Cell-based assays are critical for understanding the functional consequences of any identified off-target binding. These assays can reveal whether an interaction leads to agonism, antagonism, or other cellular effects.

2.3. In Vitro Hypersensitivity Testing

Drug hypersensitivity reactions are a significant safety concern.[10] In vitro tests can help predict the potential for a compound to induce an immune response.

Experimental Protocol: Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils in response to an allergen.[11][12][13]

  • Blood Collection: Obtain fresh heparinized whole blood from healthy donors.

  • Cell Stimulation: Incubate the whole blood with various concentrations of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, a positive control (e.g., anti-IgE antibody), and a negative control (buffer).

  • Staining: After incubation, stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of activated basophils (e.g., CD63+/CCR3+ cells).[12]

  • Interpretation: A significant increase in the percentage of activated basophils compared to the negative control suggests a potential for IgE-mediated hypersensitivity.[13][14]

Comparative Data Analysis

The data generated from these studies should be systematically compared with that of relevant benchmark compounds.

Table 1: Hypothetical Cross-Reactivity Profile of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol and Comparators
Target Class2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol (IC50/EC50)Celecoxib (IC50/EC50)Sildenafil (IC50/EC50)
Primary Target 10 nMN/AN/A
COX-2 >10 µM40 nM>10 µM
PDE5 >10 µM>10 µM1 nM
Kinase Panel (Top 3 Hits) Kinase A (1.2 µM) Kinase B (3.5 µM) Kinase C (8.9 µM)Kinase X (5 µM)Kinase Y (2 µM)
GPCR Panel No significant activityNo significant activityNo significant activity
Ion Channel Panel hERG (IC50 = 15 µM)hERG (IC50 > 30 µM)hERG (IC50 = 25 µM)
Table 2: Hypothetical Basophil Activation Test Results
CompoundConcentration% CD63+ Basophils
Vehicle Control N/A1.5%
Positive Control (anti-IgE) 1 µg/mL45.2%
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol 1 µM2.1%
10 µM3.5%
100 µM4.2%
Comparator A (Known Allergen) 10 µM28.7%

Mechanistic Insights and Structural Activity Relationships (SAR)

Any identified cross-reactivity should be further investigated to understand the underlying mechanism. This may involve:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Structural Biology: Co-crystallization studies to visualize the binding interaction.

  • SAR Studies: Synthesizing and testing analogs of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol to identify the structural motifs responsible for off-target activity. The pyrazole ring itself can act as a hydrogen bond donor and acceptor, influencing its binding properties.[8]

Logical Pathway for SAR-driven Optimization

InitialHit Initial Hit Compound (2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol) OffTargetID Identification of Off-Target Activity (e.g., Kinase A) InitialHit->OffTargetID Cross-Reactivity Screening SAR_Exploration SAR Exploration (Modification of Pyrazole Substituents) OffTargetID->SAR_Exploration Hypothesize Structural Determinants ImprovedSelectivity Analog with Improved Selectivity SAR_Exploration->ImprovedSelectivity Iterative Synthesis and Testing LeadCandidate Lead Candidate ImprovedSelectivity->LeadCandidate Confirmation of Potency and Selectivity

Caption: A workflow for optimizing selectivity through Structure-Activity Relationship studies.

Conclusion and Future Directions

This guide outlines a robust strategy for characterizing the cross-reactivity profile of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol. A thorough and early assessment of off-target effects is indispensable for the successful development of any new therapeutic agent.[15] The pyrazole scaffold offers immense therapeutic potential, but a deep understanding of its interaction with the broader biological landscape is key to unlocking this potential safely and effectively.[3][4] Future studies should focus on elucidating the mechanisms of any identified off-target activities and leveraging this knowledge to design next-generation compounds with enhanced specificity.

References

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  • MDPI. (2023, August 12).
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  • Medizinonline. (2015). Improved in vitro diagnostics for drug allergy and anaphylaxis.
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  • PubChem. methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)
  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • SciSpace. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.
  • National Institutes of Health. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC.
  • National Institutes of Health. (1983). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro ...
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • PubMed. (2001). Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice.
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Validation

Comparative Analysis of Pyrazole-Based Enzyme Inhibitors: Navigating Selectivity in COX-2 and Multi-Kinase Targeting

The Pyrazole Scaffold: A Privileged Pharmacophore In modern drug discovery, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold." From an...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold: A Privileged Pharmacophore

In modern drug discovery, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold." From an application and structural biology perspective, the power of the pyrazole core lies in its tunable electronic distribution. The adjacent nitrogens act synergistically as both hydrogen bond donors and acceptors, allowing precise anchoring within the highly conserved hydrophobic pockets of target enzymes.

This guide provides an objective, data-driven comparative analysis of pyrazole-based inhibitors across two primary therapeutic domains: Anti-inflammatory (COX/LOX pathways) and Oncology (Kinase inhibition) . By examining experimental data and assay methodologies, we will explore how structural modifications to the pyrazole core dictate enzyme selectivity and clinical efficacy.

Anti-Inflammatory Targeting: Selective COX-2 vs. Dual COX-2/5-LOX Inhibitors

The Mechanistic Challenge

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed to maintain gastric mucosa, its inhibition leads to severe gastrointestinal toxicity.

The development of Celecoxib , a pyrazole-based selective COX-2 inhibitor, solved the gastric toxicity issue by exploiting a larger hydrophobic side pocket unique to the COX-2 isoform. Celecoxib's sulfonamide group binds this pocket with high affinity (Ki = 0.04 μM)[1]. However, highly selective COX-2 inhibition introduces a new biochemical bottleneck: it shunts the un-metabolized arachidonic acid substrate into the 5-lipoxygenase (5-LOX) pathway. This overproduces leukotrienes, which are implicated in cardiovascular thrombotic events[1].

The Solution: Dual Inhibition

To mitigate these adverse effects, modern drug design has pivoted toward dual COX-2/5-LOX inhibitors . By fusing the pyrazole core with other pharmacophores (e.g., chalcones or thiazoles), researchers have synthesized hybrids that block both pathways simultaneously, reducing both prostaglandins and leukotrienes[1].

ArachidonicPathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Catalyzes LOX5 5-LOX Enzyme AA->LOX5 Catalyzes Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Produces Leukotrienes Leukotrienes (LTB4) Gastric & Vascular Stress LOX5->Leukotrienes Produces Celecoxib Celecoxib (Selective Pyrazole) Celecoxib->COX2 Inhibits DualInhibitor Pyrazole-Chalcone (Dual Inhibitor) DualInhibitor->COX2 Inhibits DualInhibitor->LOX5 Inhibits

Caption: Dual COX-2/5-LOX inhibition pathway by pyrazole derivatives.

Quantitative Comparison: Anti-Inflammatory Agents
Inhibitor ClassCompoundTarget EnzymeIC50 (μM)Selectivity Index (COX-1/COX-2)
Non-selective NSAIDIbuprofenCOX-1 / COX-2~2.00 / ~2.00~1.0
Selective PyrazoleCelecoxibCOX-20.04 - 0.052>170
Pyrazole-ChalconeHybrid DerivativeCOX-2 / 5-LOX0.03 / 0.15>200 (for COX)

Data synthesized from recent structure-activity relationship (SAR) studies on pyrazole derivatives[1],[2].

Oncology Targeting: Multi-Kinase Pyrazole Inhibitors

In precision oncology, the pyrazole ring is frequently utilized to mimic the adenine ring of ATP. This structural mimicry allows pyrazole derivatives to act as competitive inhibitors at the ATP-binding hinge region of various kinases[3].

Recent comparative studies highlight the efficacy of pyrazole conjugates against aggressive tumor cell lines. For instance, novel pyrazolo-quinoline derivatives (e.g., Compound 48) have demonstrated potent inhibition of Haspin kinase—an enzyme critical for chromatid cohesion during mitosis—yielding an IC50 of 1.7 μM in HCT116 colorectal cancer cells[3]. Similarly, indole-pyrazole conjugates (e.g., Compound 33) have shown exceptional inhibitory activity toward Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 0.074 μM, significantly outperforming standard reference chemotherapeutics like doxorubicin[3].

Quantitative Comparison: Pyrazole-Based Kinase Inhibitors
Inhibitor ClassCompoundTarget EnzymeIC50 (μM)Primary Cell Line Tested
Standard AnthracyclineDoxorubicinDNA Topo II24.7 - 64.8HCT116 / MCF7
Pyrazolo-quinolineCompound 48Haspin Kinase1.70HCT116
Indole-PyrazoleCompound 33CDK20.074MCF7 / HCT116

Data reflects in vitro cytotoxicity and enzyme inhibition assays[3].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I stress that biochemical data is only as reliable as the assay's internal controls. Below are the field-proven, step-by-step methodologies used to generate the comparative data discussed above. Every step is designed with explicit causality to prevent false positives/negatives.

Protocol A: In Vitro COX-1/COX-2 Selectivity Enzyme Immunoassay (EIA)

Purpose: To quantify the IC50 and selectivity index of novel pyrazole compounds.

  • Buffer Preparation: Prepare Tris-HCl buffer (pH 8.0) containing 0.1% BSA and 1 mM EDTA.

    • Causality: BSA prevents non-specific binding of the highly hydrophobic pyrazole compounds to the polystyrene microplate walls. EDTA chelates trace heavy metals that could induce the spontaneous, non-enzymatic oxidation of arachidonic acid.

  • Enzyme & Cofactor Incubation: Add purified human recombinant COX-1 or COX-2 (10 U/well) and 1 μM hematin.

    • Causality: Hematin is an obligate cofactor; without it, the peroxidase activity of the COX enzyme complex cannot function, rendering the assay dead.

  • Inhibitor Addition: Add pyrazole derivatives in a 10-point serial dilution (ranging from 10 μM to 0.1 nM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 100 μM Arachidonic Acid to initiate the reaction.

    • Causality: The concentration of arachidonic acid is calibrated to be near the enzyme's Km to ensure the assay is sensitive to competitive inhibition.

  • Termination & Detection: Terminate the reaction after 2 minutes using 1M HCl. Quantify the produced Prostaglandin E2 (PGE2) using a competitive ELISA. Calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Protocol B: High-Throughput FRET-Based Kinase Assay

Purpose: To evaluate the ATP-competitive binding of pyrazole-based kinase inhibitors (e.g., CDK2).

KinaseAssay Prep Enzyme & Substrate Preparation Incubation Inhibitor Incubation (Dose-Response) Prep->Incubation Reaction ATP Addition & Kinase Reaction Incubation->Reaction Detection FRET Signal Detection Reaction->Detection Validation Z'-Factor Calculation (Self-Validation) Detection->Validation

Caption: High-throughput FRET-based kinase assay workflow with internal validation.

  • Kinase/Peptide Assembly: Mix recombinant CDK2/Cyclin E complex with a fluorescently labeled peptide substrate in kinase buffer (containing 10 mM MgCl2, essential for ATP coordination).

  • Compound Equilibration: Dispense the pyrazole inhibitor using acoustic liquid handling (to avoid tip-based carryover of hydrophobic compounds) and incubate for 30 minutes.

  • Reaction Phase: Add ATP at its apparent Km (typically 10-50 μM depending on the kinase) to start the reaction. Incubate for 60 minutes at room temperature.

  • Signal Development: Add a Terbium-labeled phospho-specific antibody and EDTA (to stop the reaction by chelating Mg2+).

  • Self-Validation (Z'-Factor): Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality: Before accepting any IC50 data, calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's dynamic range and separation band, proving the data is an artifact-free representation of true binding affinity.

Conclusion

The pyrazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. As demonstrated by comparative data, the evolution from highly selective COX-2 inhibitors (like Celecoxib) to dual COX-2/5-LOX inhibitors reflects a deeper understanding of compensatory biological pathways. Simultaneously, the application of pyrazole derivatives in oncology highlights their versatility as potent, ATP-competitive multi-kinase inhibitors. By utilizing robust, self-validating biochemical assays, drug development professionals can continue to fine-tune this privileged scaffold for next-generation therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com) URL:1

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health / PMC (nih.gov) URL:3

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega (acs.org) URL:2

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Comparative

Comparative Statistical Analysis of Pyrazole-Based Kinase Inhibitors: Ruxolitinib vs. Non-Pyrazole Alternatives

The pyrazole nucleus has firmly established itself as a privileged scaffold in modern medicinal chemistry, primarily due to its exceptional metabolic stability and versatile hydrogen-bonding capabilities[1]. In the devel...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus has firmly established itself as a privileged scaffold in modern medicinal chemistry, primarily due to its exceptional metabolic stability and versatile hydrogen-bonding capabilities[1]. In the development of kinase inhibitors, the pyrazole ring frequently acts as a bioisostere for the arene core. Its N-1 atom functions as a hydrogen bond donor, while its N-2 atom acts as a hydrogen bond acceptor, allowing it to perfectly anchor into the ATP-binding hinge region of target kinases[2].

To objectively evaluate the pharmacological superiority of pyrazole compounds, researchers must rely on rigorous statistical analysis of experimental data. This guide provides an in-depth comparative analysis between Ruxolitinib (a pyrazole-based JAK1/2 inhibitor) and Tofacitinib (a pyrrolopyrimidine-based JAK1/3 inhibitor). By deconstructing the experimental workflows, self-validating assay protocols, and the mathematical causality behind IC50 determination, this guide serves as a definitive resource for drug development professionals.

Pharmacological Performance & Quantitative Data Presentation

When benchmarking kinase inhibitors, the primary quantitative metric is the half-maximal inhibitory concentration (IC50). The structural differences between the pyrazole and pyrrolopyrimidine scaffolds dictate their kinase selectivity profiles. Docking studies and in vitro assays confirm that Ruxolitinib exhibits superior binding affinity and selectivity for JAK1 and JAK2, whereas Tofacitinib demonstrates a higher affinity for JAK3[3].

In cellular viability models, such as the TF-1 erythroleukemia cell line, the pyrazole scaffold translates to potent phenotypic outcomes. Experimental data indicates that Ruxolitinib inhibits TF-1 cell viability with an IC50 of 14.47 μM, exhibiting a more than two-fold higher inhibitory efficacy compared to Tofacitinib (30.29 μM) at 72 hours[3].

Table 1: Comparative IC50 Values and Cellular Efficacy

CompoundChemical ScaffoldTarget ProfileJAK1 IC50JAK2 IC50TF-1 Cell Viability IC50
Ruxolitinib PyrazoleJAK1 / JAK2~3.3 nM~2.8 nM14.47 ± 0.59 μM
Tofacitinib PyrrolopyrimidineJAK1 / JAK3~3.2 nM~4.1 nM30.29 ± 1.98 μM

(Note: Enzymatic IC50 values vary by assay conditions; the cellular TF-1 data reflects the direct phenotypic superiority of the pyrazole derivative in JAK2-dependent models[3].)

Structural & Mechanistic Insights

The biological efficacy of Ruxolitinib is intrinsically linked to how its pyrazole moiety interacts with the JAK-STAT signaling pathway. By competitively binding to the ATP site of JAK1 and JAK2, the pyrazole compound prevents the phosphorylation of STAT proteins, thereby halting the transcription of genes responsible for cell survival and proliferation.

Pathway cluster_JAK JAK Kinases Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK12 JAK1 / JAK2 Receptor->JAK12 JAK3 JAK3 Receptor->JAK3 STAT STAT Phosphorylation JAK12->STAT JAK3->STAT Ruxo Ruxolitinib (Pyrazole Scaffold) Ruxo->JAK12 Potent Inhibition Tofa Tofacitinib (Pyrrolopyrimidine) Tofa->JAK12 Tofa->JAK3 Potent Inhibition Transcription Gene Transcription (Cell Survival) STAT->Transcription

Figure 1: Differential inhibition of the JAK-STAT signaling pathway by Pyrazole and Pyrrolopyrimidine.

Self-Validating Experimental Protocol: TF-1 Cell Viability Assay

To generate trustworthy data for statistical analysis, the experimental design must operate as a self-validating system. We utilize the TF-1 cell line because its proliferation is strictly dependent on cytokines (like GM-CSF) signaling through the JAK2 pathway, making it an ideal biological sensor for pyrazole-based JAK2 inhibitors[3].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed TF-1 cells at

    
     cells/well in a 96-well plate. Causality: Starve cells of GM-CSF for 18 hours prior to treatment to synchronize the cell cycle and baseline the JAK-STAT pathway, ensuring that subsequent signals are exclusively drug-dependent.
    
  • Compound Preparation (10-Point Dilution): Prepare a 10-point, 3-fold serial dilution of Ruxolitinib and Tofacitinib starting from 100 μM. Causality: Logarithmic spacing is mathematically required to capture the full sigmoidal dose-response curve, which is essential for accurate 4PL regression fitting[4].

  • Internal Controls (Self-Validation): Include wells with 0.1% DMSO (Vehicle Control / 0% Inhibition) and wells with 10 μM Staurosporine (Positive Control / 100% Inhibition).

  • Incubation & Readout: Incubate for 72 hours. Add PrestoBlue resazurin-based reagent and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Quality Control (Z'-Factor Calculation): Before analyzing the drug data, calculate the Z'-factor using the vehicle and positive controls. Causality: A Z'-factor > 0.5 mathematically proves that the assay's dynamic range and variance are robust enough to distinguish true biological inhibition from assay noise. If Z' < 0.5, the data must be discarded.

Statistical Analysis Pipeline & 4-Parameter Logistic (4PL) Regression

Raw fluorescence data is meaningless without appropriate statistical modeling. A common pitfall in drug discovery is attempting to fit biological dose-response data using linear regression. Linear regression is fundamentally flawed for this application because cellular responses naturally plateau at extreme concentrations (minimum and maximum viability)[5].

To accurately determine the IC50 of pyrazole compounds, researchers must employ the Four-Parameter Logistic (4PL) regression model [4]. The 4PL model accommodates the sigmoidal nature of biological data by fitting four distinct variables:

  • Minimum (

    
    ):  The baseline response (maximum inhibition).
    
  • Maximum (

    
    ):  The control response when treatment concentration is zero[4].
    
  • Inflection Point (

    
    ):  The concentration at which the curvature changes signs, representing the IC50[4].
    
  • Hill Coefficient (

    
    ):  The slope of the curve at the inflection point, indicating the stoichiometry or cooperativity of the drug-receptor interaction[4].
    
Absolute vs. Relative IC50

When comparing Ruxolitinib to Tofacitinib, it is critical to distinguish between relative and absolute IC50. Because different drugs may reach different maximum inhibition plateaus, standard 4PL fitting yields a relative IC50 (the concentration achieving 50% of that specific drug's maximum effect)[6]. To objectively compare the pyrazole against the pyrrolopyrimidine, the statistical software must be constrained to calculate the Absolute IC50 —the concentration required to inhibit exactly 50% of the control cells, along with a 95% confidence interval derived via the delta method[6].

G Data Raw Fluorescence Data (PrestoBlue Assay) QC Quality Control (Z'-Factor > 0.5) Data->QC Validate Variance Norm Data Normalization (% Inhibition) QC->Norm Pass Model 4PL Regression Modeling (Sigmoidal Fit) Norm->Model Log(Concentration) Output Absolute IC50 & Confidence Intervals Model->Output Extract Inflection Point

Figure 2: Statistical workflow for IC50 determination from raw assay data using 4PL regression.

Conclusion

The pyrazole scaffold provides a distinct pharmacological advantage in kinase inhibition, as evidenced by Ruxolitinib's superior efficacy profile in JAK2-dependent cellular models. However, proving this superiority requires a foundation of self-validating experimental design and rigorous 4PL statistical regression. By adhering to these analytical standards, researchers can confidently benchmark novel pyrazole derivatives against existing clinical alternatives.

References
  • Source: nih.
  • Source: nih.
  • Title: TF-1 cell viability after treatment with Ruxolitinib and Tofacitinib at various concentrations.
  • Title: Four Parameter Logistic (4PL)
  • Title: Four Parameter Logistic (4PL)
  • Source: amstat.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a culture of deep-seated safety and operational excellence. This guide is designed to provide you, our valued...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a culture of deep-seated safety and operational excellence. This guide is designed to provide you, our valued research partners, with the essential knowledge and protocols for the safe handling, use, and disposal of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol. Our commitment is to your safety and the integrity of your research.

Hazard Assessment and Risk Mitigation

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol should be treated as a hazardous substance. Based on data from similar chemical structures, the primary risks include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] It may cause irritation to the skin, eyes, and respiratory system.[8][10][11]

  • Flammability and Explosivity: As a nitro compound, it may be combustible and has the potential to be explosive, especially when heated or in the presence of incompatible materials.[1][2][3][4] Contamination with amines, acids, or bases can increase shock sensitivity.[1][3][4]

Therefore, all handling procedures must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions ANSI Z87.1-compliant safety gogglesChemical-resistant gloves (heavy-duty nitrile, neoprene, or butyl)Flame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and transfers Safety goggles and a face shieldChemical-resistant gloves (heavy-duty nitrile, neoprene, or butyl)Flame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Spill cleanup Safety goggles and a face shieldChemical-resistant gloves (heavy-duty nitrile, neoprene, or butyl)Flame-resistant lab coat and apronA full-face respirator may be necessary depending on the spill size and ventilation
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4 finish Finish doff4->finish start Start start->don1

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes exposure and reduces the risk of incidents.

Preparation and Weighing
  • Engineering Controls: All handling of solid 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol and preparation of its solutions must be conducted in a certified chemical fume hood.[1]

  • Pre-use Inspection: Before use, visually inspect the compound for any changes in color or texture, which could indicate degradation or contamination.

  • Weighing: Use an analytical balance inside the fume hood. To prevent the generation of dust, handle the solid gently.[12]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, date, and any relevant hazard warnings.[13]

Solution Preparation and Use
  • Solvent Selection: Use appropriate solvents as dictated by your experimental protocol.

  • Dissolution: Add the solid to the solvent slowly while stirring. Avoid heating the mixture unless your protocol specifically requires it, and if so, use a blast shield for added protection.[1]

  • Transfers: Use appropriate tools such as spatulas and pipettes for transfers. Avoid any actions that could cause splashing.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][8][11] Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8][11] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8][10]
Spill Evacuate the immediate area and alert colleagues.[4] If the spill is small and you are trained to handle it, wear appropriate PPE.[6] Contain the spill with a non-combustible absorbent material like sand or vermiculite.[1][14] Scoop the material into a labeled, sealed container for hazardous waste disposal.[15] Do not use combustible materials like paper towels to absorb the spill. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6][12] Do not use water, as it may spread the fire. If the fire is large or cannot be easily extinguished, evacuate the area and activate the fire alarm.
Spill Response Decision Tree

Spill_Response spill Spill Occurs is_large Is the spill large or uncontrolled? spill->is_large evacuate Evacuate the area and call emergency services is_large->evacuate Yes is_trained Are you trained to handle the spill? is_large->is_trained No is_trained->evacuate No don_ppe Don appropriate PPE is_trained->don_ppe Yes contain Contain the spill with non-combustible absorbent don_ppe->contain collect Collect and place in a sealed waste container contain->collect decontaminate Decontaminate the area collect->decontaminate report Report the incident decontaminate->report

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol and its associated waste is crucial to protect the environment and comply with regulations.

  • Solid Waste: Collect unused or contaminated solid 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[1] Spent nitrating acid mixtures, if used in synthesis, should be neutralized before disposal.[1][16]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, should be placed in a sealed bag and disposed of as hazardous waste.

  • Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Should you have any further questions, do not hesitate to reach out to our technical support team.

References

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • American Association for Cancer Research. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(12), 3487-3491. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol. Retrieved from [Link]

  • Lab Alley. (2024). How to dispose of nitric acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021). SRM 2898a - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Characterization, and Photochromic Properties. Molecules, 18(8), 9146-9157. Retrieved from [Link]

  • UNC Charlotte. (n.d.). Nitromethane. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Hazardous Chemicals Use - Nitromethane. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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